Product packaging for (+)-Neomenthol(Cat. No.:CAS No. 3623-51-6)

(+)-Neomenthol

Cat. No.: B1595764
CAS No.: 3623-51-6
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UTLUCORTSA-N
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Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
(+)-neomenthol is a p-menthan-3-ol.
This compound has been reported in Minthostachys mollis, Pycnanthemum floridanum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B1595764 (+)-Neomenthol CAS No. 3623-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1
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InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID9044326, DTXSID20883998
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid
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Boiling Point

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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CAS No.

89-78-1, 2216-52-6, 3623-51-6, 491-01-0
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Melting Point

100 °F (NTP, 1992), -22 °C
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Record name (+)-Neomenthol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a naturally occurring monoterpene alcohol, is a stereoisomer of menthol.[1] It is found in various essential oils, notably those from plants of the Mentha genus, such as corn mint (Mentha arvensis).[2] Characterized by its distinct minty aroma, this compound and its related isomers are of significant interest in the pharmaceutical, cosmetic, and food industries for their sensory properties and potential therapeutic applications.[1][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and insights into its biological activity.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These values represent a compilation of data from various sources and provide a basis for its characterization and application in research and development.

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol
Synonyms d-Neomenthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol[2][4]
CAS Number 2216-52-6[4]
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol [4][5]
Appearance Colorless to almost colorless clear liquid or white crystalline solid[1][3]
Odor Menthol-like, minty[2]
Table 2: Physical and Spectroscopic Properties of this compound
PropertyValueSource(s)
Melting Point -22 °C (lit.)[2][4]
Boiling Point 212 °C (at 760 mmHg) 95 °C (at 12 mmHg)[3]
Density 0.899 g/mL at 25 °C (lit.)[2][4]
Solubility Very soluble in alcohol and volatile oils; slightly soluble in water. Less than 1 mg/mL at 21°C.
Optical Rotation [α]²²/D +17.3°, neat [α]²⁰/D +15.0 to +20.0° (neat)[3][4]
Refractive Index n²⁰/D 1.461 (lit.)[4]
Flash Point 82 °C (180 °F)[2][6]
Vapor Pressure 0.8 mmHg at 20 °C[4]

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its identification, purity assessment, and application. The following are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure compounds, this occurs over a narrow range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is crystalline and dry. If necessary, grind the sample to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid should enter the tube.

  • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

    • Allow the apparatus to cool below the approximate melting point.

    • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[7]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (or fusion tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire to attach the test tube to the thermometer

  • Bunsen burner or heating mantle

  • Mineral oil

Procedure:

  • Setup: Fill the Thiele tube with mineral oil to a level above the side arm.

  • Add a few milliliters of this compound to the small test tube.

  • Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, immersing the bulb and sample in the mineral oil.

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure even heat distribution through convection.

  • Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Data Recording: Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[8]

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer (a glass flask with a specific, known volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature as the water and weigh it (m₃).

  • Calculation: The mass of the this compound is (m₃ - m₁). The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / V

Optical Rotation Measurement

Optical rotation is the angle through which the plane of polarized light is rotated after passing through a chiral substance.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Sodium lamp (D-line, 589 nm)

Procedure:

  • Blank Measurement: Fill the polarimeter cell with a suitable solvent (if measuring a solution) or leave it empty if measuring a neat liquid. Place the cell in the polarimeter and zero the instrument.

  • Sample Measurement: Carefully fill the polarimeter cell with the this compound sample, ensuring no air bubbles are present.

  • Place the filled cell into the polarimeter.

  • Data Recording: Observe the angle of rotation. For this compound, the rotation will be to the right (dextrorotatory). Record the observed rotation (α), the temperature, the path length (l), and the concentration (c) if a solution is used.

  • Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) (for solutions) or [α] = α / (l * d) (for neat liquids, where d is the density).

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of this compound, suggesting its potential in various therapeutic areas. Notably, research points towards its anti-cancer properties. One study indicated that neomenthol may exert multi-target anti-cancer effects, potentially through the modulation of the PI3K/AKT/mTOR signaling pathway .[7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis (Inhibition) AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Neomenthol This compound Neomenthol->PI3K Potential Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylates Menthone_Reduction_Workflow start Start: l-(-)-Menthone dissolve Dissolve l-(-)-Menthone in dry tert-butyl methyl ether start->dissolve addition Add Menthone solution dropwise to LiAlH₄ suspension under reflux dissolve->addition prepare_hydride Prepare suspension of Lithium Aluminum Hydride (LiAlH₄) in dry tert-butyl methyl ether prepare_hydride->addition reaction Stir and maintain reflux addition->reaction workup Aqueous work-up (e.g., add water, then NaOH solution) reaction->workup filtration Filter to remove aluminum salts workup->filtration evaporation Evaporate solvent (Rotary Evaporator) filtration->evaporation distillation Fractional distillation under reduced pressure evaporation->distillation product Product: Mixture of (-)-Menthol and this compound distillation->product

References

(1S,2S,5R)-(+)-Neomenthol structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure Elucidation of (1S,2S,5R)-(+)-Neomenthol

This guide provides a comprehensive overview of the analytical techniques and data interpretation used to elucidate the structure of (1S,2S,5R)-(+)-Neomenthol. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

(1S,2S,5R)-(+)-Neomenthol is a diastereomer of menthol, a well-known monoterpenoid alcohol found in peppermint and other mint oils.[1][2] Its specific stereochemistry dictates its physical properties and biological activity, making accurate structure elucidation a critical aspect of its study and application. The process of determining its structure involves a combination of spectroscopic techniques to piece together its molecular formula, connectivity, and three-dimensional arrangement.

The IUPAC name for this isomer is (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol.[3] Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol .[4]

Spectroscopic Data Analysis

The elucidation of the neomenthol structure relies on the synergistic interpretation of data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural clues from its fragmentation pattern.

m/zRelative Intensity (%)Proposed Fragment
156~5[M]⁺ (Molecular Ion)
141~20[M - CH₃]⁺
138~15[M - H₂O]⁺
123~30[M - H₂O - CH₃]⁺
95~80[M - H₂O - C₃H₇]⁺ or [C₇H₁₁]⁺
81~100 (Base Peak)[C₆H₉]⁺
71~95[M - C₆H₁₂OH]⁺ or fragmentation of cyclohexane ring
43~60[C₃H₇]⁺ (Isopropyl group)

Note: Relative intensities are approximate and can vary between instruments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of (+)-Neomenthol shows characteristic absorptions confirming its alcoholic nature.

Frequency (cm⁻¹)IntensityAssignment of Vibration
~3300-3400Strong, BroadO-H stretch (characteristic of an alcohol)
~2870-2960StrongC-H stretch (sp³ hybridized carbons)
~1465MediumC-H bend (CH₂ and CH₃)
~1370MediumC-H bend (gem-dimethyl of isopropyl group)
~1045StrongC-O stretch (secondary alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework and the relative stereochemistry of the molecule.

¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS

Chemical Shift (δ) ppmMultiplicityAssignment
~4.11mH-3 (CH-OH)
~1.84mH-8 (CH-iPr)
~1.70mH-2, H-4, H-5
~1.53mH-1
~1.27mH-6a
~1.09mH-6e
~0.96dH-9, H-10 (iPr CH₃)
~0.87dH-7 (Methyl CH₃)

Source: Data compiled from multiple spectroscopic databases.[5][6]

¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS

Chemical Shift (δ) ppmCarbon Assignment
67.7C-3 (CH-OH)
47.9C-2
42.6C-6
35.1C-4
29.2C-5
25.8C-8 (CH-iPr)
24.2C-1
22.4C-7 (Methyl CH₃)
21.2C-10 (iPr CH₃)
20.7C-9 (iPr CH₃)

Source: Data compiled from multiple spectroscopic databases.[5][7][8]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the structure elucidation of (1S,2S,5R)-(+)-Neomenthol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

    • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a spectrometer operating at a frequency of 400 MHz or higher.[8]

    • Parameters: Data is typically acquired at room temperature (298K).[5]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For the liquid film method, a single drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Data Acquisition: The prepared plates are mounted in the spectrometer.

    • Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹. The background spectrum is subtracted to obtain the final transmittance or absorbance spectrum.

  • Mass Spectrometry (MS):

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for volatile compounds like neomenthol.

    • Sample Introduction: A diluted solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.

    • Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5 or equivalent).

    • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

    • Detection: The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of the Elucidation Workflow

The logical process for determining the structure of this compound from the raw analytical data is outlined below.

structure_elucidation cluster_start Initial Analysis cluster_nmr NMR Analysis cluster_interpretation Data Interpretation cluster_final Final Structure Confirmation MS Mass Spectrometry MolFormula Molecular Formula: C10H20O (1 Degree of Unsaturation) MS->MolFormula Provides M+ peak & fragmentation IR IR Spectroscopy FuncGroup Functional Groups: -OH (Alcohol) -CH(CH3)2 (Isopropyl) IR->FuncGroup Identifies O-H, C-O stretches H_NMR 1H NMR Connectivity Carbon-Hydrogen Framework H_NMR->Connectivity Proton environment & adjacencies C_NMR 13C NMR & DEPT C_NMR->Connectivity Number & type of carbons TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Connectivity Confirms H-H & C-H correlations MolFormula->Connectivity FuncGroup->Connectivity Stereochem Relative Stereochemistry (Coupling Constants, NOE) Connectivity->Stereochem Analysis of J-coupling FinalStruct (1S,2S,5R)-(+)-Neomenthol Stereochem->FinalStruct Chiroptical Optical Rotation [α]D = +17.3° Chiroptical->FinalStruct Confirms enantiomer

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure of (1S,2S,5R)-(+)-Neomenthol is unequivocally established through a systematic combination of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula C₁₀H₂₀O.[3] IR spectroscopy identifies the key hydroxyl functional group.[9] A detailed analysis of 1D and 2D NMR spectra reveals the connectivity of the 2-isopropyl-5-methylcyclohexanol skeleton and establishes the relative stereochemistry of the substituents on the cyclohexane ring. Finally, chiroptical measurements, such as optical rotation, confirm the absolute configuration as (1S,2S,5R), distinguishing it from its enantiomer and other diastereomers.[10] This comprehensive analytical approach is fundamental in natural product chemistry and essential for quality control in the pharmaceutical and flavor industries.

References

Natural Sources of (+)-Neomenthol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol is a naturally occurring monoterpenoid alcohol and one of the four stereoisomers of menthol. While (-)-menthol is the most abundant and commercially significant isomer, known for its characteristic cooling sensation, this compound is also a constituent of the essential oils of various plants, particularly within the Mentha genus. Its presence and relative concentration can influence the overall aroma, flavor, and potential biological activity of these essential oils. This technical guide provides an in-depth overview of the natural plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an elucidation of its biosynthetic pathway.

Natural Plant Sources and Quantitative Analysis

This compound is primarily found in the essential oils of plants from the Mentha genus (mints). The concentration of this compound can vary significantly depending on the species, cultivar, geographical location, and stage of plant growth. The most prominent natural sources include peppermint (Mentha piperita) and cornmint or wild mint (Mentha arvensis).

Quantitative Data of this compound in Mentha Species

The following table summarizes the quantitative data for neomenthol content in the essential oils of various Mentha species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis from several studies. It is important to note that some studies do not differentiate between the (+) and (-) enantiomers of neomenthol; however, in the context of menthol biosynthesis in Mentha piperita, the reduction of (-)-menthone by a specific reductase leads to the formation of (+)-neomenthorl.

Plant SpeciesCultivar/OriginNeomenthol Content (%) in Essential OilReference(s)
Mentha piperitaNot Specified3.6[1]
Mentha piperitaNot Specified0.1 - 6.5[2]
Mentha piperitaTurkish Origin6.7[2]
Mentha piperitaNot Specified2.5 - 3.5 (as this compound)[2]
Mentha arvensiscv. CIM-Saryu1.9 - 2.5[3]
Mentha arvensisNot Specifiedtrace amounts[4]

Biosynthesis of this compound

The biosynthesis of menthol and its stereoisomers, including this compound, occurs in the peltate glandular trichomes of Mentha species.[5] The pathway begins with geranyl diphosphate and proceeds through a series of enzymatic steps to produce the precursor (-)-menthone. The final step, the reduction of (-)-menthone, is critical in determining the stereoisomeric composition of the resulting menthol alcohols.

Two key enzymes with distinct stereospecificity are responsible for this reduction in Mentha piperita[1][4][6]:

  • (-)-Menthone:(-)-menthol reductase (MMR) : This enzyme primarily reduces (-)-menthone to (-)-menthol.

  • (-)-Menthone:this compound reductase (MNMR) : This enzyme specifically reduces (-)-menthone to this compound.[6]

The relative expression and activity of these two reductases determine the ratio of (-)-menthol to this compound in the essential oil.

Biosynthetic Pathway Diagram

Biosynthesis_of_Neomenthol GDP Geranyl Diphosphate Limonene (-)-Limonene GDP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone Isopiperitenone Reductase Pulegone (+)-Pulegone Isopulegone->Pulegone Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Neomenthol This compound Menthone->Neomenthol (-)-Menthone:this compound reductase (MNMR) (NADPH-dependent) Menthol (-)-Menthol Menthone->Menthol (-)-Menthone:(-)-menthol reductase (MMR) (NADPH-dependent) Experimental_Workflow start Start: Mentha Plant Material prep Drying and Grinding start->prep hydrodistillation Hydrodistillation (Clevenger Apparatus) prep->hydrodistillation collection Collect Essential Oil hydrodistillation->collection drying Dry with Anhydrous Na2SO4 collection->drying storage Store at 4°C drying->storage sample_prep Dilute Sample in Solvent storage->sample_prep gcms GC-MS Analysis (Chiral Column) sample_prep->gcms data_analysis Data Analysis: - Identification (RT, MS) - Quantification (% Area) gcms->data_analysis end End: Quantified this compound data_analysis->end

References

An In-depth Technical Guide to (+)-Neomenthol: Discovery, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a diastereomer of the well-known cooling agent menthol, is a monoterpenoid that has garnered interest in various fields, including organic synthesis and fragrance chemistry. Its unique stereochemistry and physical properties distinguish it from the other seven stereoisomers of menthol. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis, separation, and characterization.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader history of terpene chemistry and the elucidation of the complex stereochemistry of menthol. While a singular "discovery" event for this compound is not well-documented, its identification emerged from the systematic investigation of the components of mint oils and the synthetic efforts to produce menthol isomers in the late 19th and early 20th centuries.

The foundational work on terpenes was laid by chemists like Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his extensive research on the classification and structural elucidation of these natural products.[1] Early investigations into peppermint oil revealed that (-)-menthol was the major constituent.[2] However, as analytical techniques improved, it became evident that other stereoisomers were also present in smaller quantities.

The synthesis of menthol from compounds like thymol and pulegone produced mixtures of various isomers, including neomenthol.[3][4] The challenge then became the separation and characterization of these individual stereoisomers. The development of methods such as fractional crystallization of diastereomeric esters and, later, gas chromatography, were pivotal in isolating and identifying each isomer, including this compound.[5] These classical separation techniques, though laborious, allowed chemists to study the distinct physical and chemical properties of each stereoisomer, contributing to a deeper understanding of stereoisomerism in cyclic systems.

Physicochemical and Spectroscopic Data

The distinct stereochemical arrangement of this compound gives rise to its unique set of physical and spectroscopic properties, which are crucial for its identification and differentiation from other menthol isomers.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O[6]
Molecular Weight 156.27 g/mol [6]
Appearance Colorless liquid[6]
Melting Point -22 °C[6]
Boiling Point 212 °C at 760 mmHg[6]
Density 0.899 g/mL at 25 °C[6]
Optical Rotation [α]²⁰/D +16° to +20° (neat)[6]
Refractive Index n²⁰/D 1.461[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.10 (m, 1H), 1.84 (m, 1H), 1.72 (m, 2H), 1.66 (m, 1H), 1.53 (m, 1H), 1.28 (m, 1H), 1.08 (m, 1H), 0.96 (d, J=6.5 Hz, 3H), 0.92 (d, J=7.0 Hz, 3H), 0.87 (d, J=7.0 Hz, 3H)[7]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 67.8, 47.9, 42.6, 35.1, 29.2, 25.8, 24.2, 22.4, 21.2, 20.7[6]
Infrared (IR) ν (cm⁻¹): 3427 (O-H stretch), 2947, 2916, 2869 (C-H stretch), 1456, 1367 (C-H bend)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, separation, and analysis of this compound.

Synthesis of a Neomenthol-Enriched Mixture via Meerwein-Ponndorf-Verley (MPV) Reduction of Menthone

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method for the reduction of ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[8][9][10][11] The reduction of menthone generally yields a mixture of menthol and neomenthol. The ratio of the diastereomers can be influenced by the reaction conditions.

Materials:

  • Menthone (racemic or enantiomerically pure)

  • Aluminum isopropoxide

  • Anhydrous isopropanol

  • Anhydrous toluene (optional, as solvent)

  • Hydrochloric acid (10% aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, a reflux condenser protected by a drying tube, and a magnetic stirrer.

  • To the flask, add menthone (1 equivalent) and a solution of aluminum isopropoxide (1.2 equivalents) in anhydrous isopropanol. Anhydrous toluene can be used as a co-solvent.

  • Heat the reaction mixture to a gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of 10% hydrochloric acid with vigorous stirring until the aluminum salts are dissolved.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.

  • Wash the organic layer sequentially with 10% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product will be a mixture of menthol and neomenthol, which can be further purified by column chromatography or fractional distillation.

Chiral Resolution of Menthol Isomers via Fractional Crystallization of Diastereomeric Esters

This method relies on the conversion of a racemic mixture of menthol isomers into diastereomeric esters by reaction with a chiral carboxylic acid. The resulting diastereomers have different physical properties and can be separated by fractional crystallization.[5][12]

Materials:

  • Racemic menthol mixture

  • Chiral resolving agent (e.g., (-)-menthoxyacetic acid or another chiral carboxylic acid)

  • Esterification catalyst (e.g., dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP))

  • Anhydrous dichloromethane or other suitable solvent

  • Hexane or other non-polar solvent for crystallization

  • Lithium aluminum hydride (LiAlH₄) or potassium hydroxide for hydrolysis

  • Standard glassware for organic synthesis and crystallization

Procedure:

  • Esterification: In a round-bottom flask, dissolve the racemic menthol mixture (1 equivalent), the chiral resolving agent (1 equivalent), and DMAP (0.1 equivalents) in anhydrous dichloromethane. Cool the solution in an ice bath and add DCC (1.1 equivalents). Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the crude diastereomeric esters by column chromatography.

  • Fractional Crystallization: Dissolve the purified mixture of diastereomeric esters in a minimal amount of a hot solvent (e.g., hexane or ethanol-water mixture).

  • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization of the less soluble diastereomer.

  • Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the more soluble diastereomer.

  • Repeat the crystallization process to improve the purity of the separated diastereomers.

  • Hydrolysis: Hydrolyze the separated diastereomeric esters back to the enantiomerically pure alcohols using a suitable method, such as reduction with LiAlH₄ or saponification with potassium hydroxide.

  • Purify the resulting enantiomerically pure menthol isomer by column chromatography or distillation.

Analysis of Menthol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like menthol isomers. The use of a chiral column allows for the separation of enantiomers.[7][13][14][15][16]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A chiral capillary column is essential for separating all eight stereoisomers. A common choice is a cyclodextrin-based column, such as a (2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin column.[13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An example program could be: initial temperature of 60 °C, hold for 2 minutes, ramp to 180 °C at 2 °C/min, and hold for 10 minutes. The program should be optimized for the specific column and instrument.

  • MS Detector (if used):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Prepare a dilute solution of the menthol isomer mixture in a volatile organic solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

  • If necessary, derivatize the alcohols to their trimethylsilyl (TMS) ethers to improve chromatographic performance, although this is not always required.

Procedure:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Acquire the data according to the instrument settings.

  • Identify the individual isomers by comparing their retention times to those of authentic standards and their mass spectra to library data.

Mandatory Visualization

Synthesis and Separation Workflow for Menthol Isomers

The following diagram illustrates a general workflow for the synthesis of a mixture of menthol isomers from menthone and their subsequent separation.

menthol_synthesis_separation cluster_synthesis Synthesis cluster_separation Separation and Purification cluster_analysis Analysis Menthone Menthone Reduction Reduction Menthone->Reduction e.g., MPV Reduction Isomer Mixture Mixture of Menthol and Neomenthol Isomers Reduction->Isomer Mixture Chromatography Column Chromatography or Fractional Distillation Isomer Mixture->Chromatography Neomenthol This compound Chromatography->Neomenthol Menthol Other Menthol Isomers Chromatography->Menthol GCMS GC-MS Analysis (Chiral Column) Neomenthol->GCMS Purity Purity and Stereochemical Identity GCMS->Purity

Caption: Workflow for the synthesis, separation, and analysis of menthol isomers.

Conclusion

This compound, while less common than its famous diastereomer (-)-menthol, is a valuable compound for stereochemical studies and as a chiral auxiliary in organic synthesis. Its discovery and characterization were milestones in the understanding of terpene chemistry. The experimental protocols provided in this guide offer a starting point for researchers interested in the synthesis, separation, and analysis of this and other menthol stereoisomers. As analytical techniques continue to advance, our understanding of the subtle yet significant differences between these fascinating molecules will undoubtedly deepen.

References

Spectroscopic Data and Analysis of (+)-Neomenthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-Neomenthol, a naturally occurring organic compound. The information presented herein is intended to serve as a core reference for researchers and professionals involved in natural product chemistry, stereoselective synthesis, and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction to this compound

This compound is one of the four stereoisomers of menthol. Its chemical structure consists of a cyclohexane ring substituted with a methyl group and an isopropyl group. The specific stereochemistry of this compound is (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in various applications.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1][2][3]

Chemical Shift (δ) ppmMultiplicityAssignment
4.103mH-1
1.835mH-2
1.74 - 1.71mH-5, H-6a
1.66mH-8
1.53mH-3a
1.50mH-4a
1.277mH-3e
1.083mH-6e
0.957dCH₃-9
0.917dCH₃-10
0.869dCH₃-7

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1][3][4]

Chemical Shift (δ) ppmCarbon Atom Assignment
67.57C-1 (CHOH)
47.88C-2 (CH)
42.50C-6 (CH₂)
34.99C-4 (CH₂)
29.05C-5 (CH)
25.72C-8 (CH)
24.09C-3 (CH₂)
22.28C-7 (CH₃)
21.10C-10 (CH₃)
20.64C-9 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and alkane C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3500 (broad)O-H stretchAlcohol
~2850-2960C-H stretchAlkane
~1370-1450C-H bendAlkane
~1000-1260C-O stretchSecondary Alcohol
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for (+)-Neomenthal [1]

m/zRelative Intensity (%)Possible Fragment
15626.7[M]⁺ (Molecular Ion)
13826.7[M - H₂O]⁺
12321.0[M - H₂O - CH₃]⁺
9577.1[M - C₃H₇ - H₂O]⁺ or [C₇H₁₁]⁺
8159.8[C₆H₉]⁺
71100.0[C₅H₁₁]⁺ or [M - C₆H₁₃]⁺
5541.5[C₄H₇]⁺
4328.9[C₃H₇]⁺ (Isopropyl cation)
4138.9[C₃H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Standard: TMS (δ = 0.00 ppm).

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~220 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024-4096.

FT-IR Spectroscopy

Sample Preparation: As this compound is a low-melting solid or viscous liquid at room temperature, a thin film of the neat compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmission.

  • Spectral range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • Background: A background spectrum of the clean salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: Normal.

Workflow for Spectroscopic Analysis

The logical progression for the spectroscopic analysis and structure elucidation of an organic compound like this compound is depicted in the following workflow diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis for this compound.

References

An In-depth Technical Guide to the Thermodynamic Stability Analysis of (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of (+)-neomenthol, a significant stereoisomer of menthol. The document delves into its conformational landscape, relative stability compared to other menthol diastereomers, and the experimental and computational methodologies employed for such evaluations. This guide is intended to be a valuable resource for professionals in research, science, and drug development who are engaged with the physicochemical properties of terpenoids and their implications in various applications.

Introduction to this compound and its Stereoisomers

(+)-Neomenthal, chemically known as (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanol, is one of the eight stereoisomers of menthol.[1][2] The stereochemistry of the three chiral centers in the p-menthane skeleton gives rise to four pairs of enantiomers: (±)-menthol, (±)-isomenthol, (±)-neomenthol, and (±)-neoisomenthol.[3] The spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring dictates the distinct physical, chemical, and biological properties of each isomer, with thermodynamic stability being a crucial factor influencing their natural abundance, reactivity, and interaction with biological systems.

While (-)-menthol is the most abundant and commercially significant isomer, known for its characteristic cooling sensation, this compound is also a naturally occurring component in essential oils, albeit typically in smaller quantities.[3] Understanding the thermodynamic stability of (+)-neomenthal is essential for processes such as isomer separation, asymmetric synthesis, and for elucidating its role in biological pathways.

Thermodynamic Stability Analysis

The thermodynamic stability of a molecule is fundamentally related to its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. For conformational isomers like those of menthol, the relative stability is determined by the energy differences between their various chair and boat conformations, as well as the rotational positions (rotamers) of their substituent groups.

Conformational Analysis and Relative Stability

Computational studies employing Density Functional Theory (DFT) have been instrumental in elucidating the conformational preferences and relative stabilities of menthol diastereomers.[4][5] These studies consistently show that the most stable conformation for all menthol isomers is a chair form where the bulky isopropyl group occupies an equatorial position to minimize steric hindrance.

For this compound, the hydroxyl group is in an axial position while the methyl and isopropyl groups are in equatorial positions. This arrangement leads to a higher energy state compared to (+)-menthol, where all three substituents are equatorial. The relative energies of the most stable conformers of the four main menthol diastereomers generally follow the trend:

Menthol < Isomenthol < Neomenthol < Neoisomenthol

This indicates that neomenthol is thermodynamically less stable than menthol and isomenthol.[6]

Quantitative Thermodynamic Data

While extensive experimental calorimetric data is available for L-menthol and DL-menthol, specific experimental values for the Gibbs free energy of formation (ΔfG°), enthalpy of formation (ΔfH°), and standard molar entropy (S°) of this compound are not readily found in the literature.[7] The available data primarily focuses on the more abundant menthol isomers.

However, computational chemistry provides valuable estimates of the relative energies between the menthol isomers. These calculated energy differences can be used to approximate the differences in their enthalpies of formation.

Table 1: Relative Stability of Menthol Diastereomers (Computational Data)

DiastereomerRelative Energy (kJ/mol)Relative Stability Ranking
Menthol0 (Reference)1 (Most Stable)
Isomenthol> 02
This compound > Isomenthol3
Neoisomenthol> Neomenthol4 (Least Stable)

Note: The exact energy differences can vary slightly depending on the computational method and basis set used. The trend, however, remains consistent across different studies.

Experimental Protocols for Thermodynamic Stability Determination

The thermodynamic stability of organic compounds like this compound can be experimentally determined using calorimetric techniques. These methods measure the heat changes associated with chemical reactions or physical transitions, providing direct insights into the enthalpy and heat capacity of the substance.

Bomb Calorimetry

Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume. From the heat of combustion, the standard enthalpy of formation (ΔfH°) can be calculated.

Experimental Workflow for Bomb Calorimetry:

G A Sample Preparation: Accurately weigh this compound and press into a pellet. B Bomb Assembly: Place pellet in the sample holder. Attach ignition wire. A->B C Pressurization: Seal the bomb and fill with high-pressure oxygen (25-30 atm). B->C D Calorimeter Setup: Place the bomb in a known volume of water in the calorimeter. C->D E Ignition & Data Acquisition: Ignite the sample and record the temperature change of the water. D->E F Calculation: Calculate the heat of combustion and enthalpy of formation. E->F

Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

Detailed Methodology:

  • Sample Preparation: A precise mass (typically 1-1.5 g) of this compound is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a sample cup within the bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of 25-30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise of the water and the heat capacity of the calorimeter system (which is predetermined using a standard substance like benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can be used to determine heat capacity, melting point, and the enthalpy of phase transitions.

Experimental Workflow for DSC:

G A Sample Preparation: A small, accurately weighed sample of this compound is placed in an aluminum pan and sealed. B Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. A->B C Temperature Program: The cell is heated or cooled at a controlled, linear rate. B->C D Data Acquisition: The differential heat flow to the sample and reference is measured. C->D E Data Analysis: The resulting thermogram is analyzed to determine thermal events (e.g., melting point, enthalpy of fusion). D->E

Caption: Workflow for analyzing thermal properties using Differential Scanning Calorimetry.

Detailed Methodology:

  • Sample Preparation: A small amount of this compound (typically 1-10 mg) is accurately weighed into a small aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The sample pan and an empty reference pan are placed on identical platforms in the DSC furnace.

  • Temperature Program: The furnace is programmed to heat or cool the sample and reference pans at a constant rate over a specified temperature range.

  • Data Acquisition: As the temperature changes, the instrument measures the difference in heat flow between the sample and the reference. When the sample undergoes a thermal transition (e.g., melting), it will absorb or release heat, resulting in a change in the differential heat flow.

  • Data Analysis: The output is a thermogram, a plot of heat flow versus temperature. The peak area on the thermogram is proportional to the enthalpy change of the transition, and the onset temperature of the peak corresponds to the transition temperature.

Role of Thermodynamic Stability in Biological Systems

The thermodynamic stability of menthol isomers can influence their interactions with biological systems, such as enzymes and receptors. While a direct signaling pathway governed by the thermodynamic stability of this compound has not been extensively characterized, its role in the metabolic pathways of monoterpenes provides a relevant biological context.

Metabolic Pathway of Menthol Isomers

In peppermint (Mentha piperita), this compound is an intermediate in the biosynthesis of menthol. The enzyme this compound dehydrogenase catalyzes the stereospecific reduction of (-)-menthone to this compound.[5] The relative stability of the menthol isomers can influence the equilibrium of these enzymatic reactions.

Simplified Metabolic Pathway Involving this compound:

G cluster_0 Monoterpene Biosynthesis in Mentha Pulegone Pulegone Menthone Menthone Pulegone->Menthone Pulegone Reductase Neomenthol This compound Menthone->Neomenthol this compound Dehydrogenase Menthol (-)-Menthol Menthone->Menthol (-)-Menthol Dehydrogenase

Caption: Simplified biosynthetic pathway of menthol isomers in Mentha.

This pathway highlights the enzymatic conversion of menthone to either this compound or (-)-menthol, which are thermodynamically distinct isomers. The relative activities and substrate specificities of the dehydrogenases, in conjunction with the inherent stabilities of the products, will dictate the final ratio of these isomers in the plant.

Conclusion

The thermodynamic stability of this compound is a key determinant of its properties and behavior. While direct experimental thermodynamic data remains elusive, computational studies consistently place it as being less stable than menthol and isomenthol. The experimental protocols of bomb calorimetry and DSC provide robust methods for determining the energetic properties of such compounds. In a biological context, the stability of this compound is relevant to its role as an intermediate in the biosynthesis of other menthol isomers. Further research focusing on the experimental determination of the thermodynamic parameters of all menthol isomers and exploring the influence of their stability on specific biological signaling pathways would be of significant value to the fields of natural product chemistry, pharmacology, and drug development.

References

The Biosynthesis of Menthol Isomers in Mentha: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of menthol isomers in plants of the Mentha genus, with a primary focus on peppermint (Mentha x piperita). Menthol, a cyclic monoterpene, is a highly valued natural product extensively used in the pharmaceutical, cosmetic, and food industries for its characteristic cooling sensation and minty aroma. The biological activity and sensory properties of menthol are highly dependent on its stereochemistry, with (-)-menthol being the most desired isomer. Understanding the intricate enzymatic steps and regulatory mechanisms governing the production of menthol and its related isomers is crucial for metabolic engineering efforts aimed at enhancing yield and purity.

The Core Biosynthetic Pathway to (-)-Menthol

The biosynthesis of (-)-menthol is a complex, eight-step enzymatic process that occurs within the peltate glandular trichomes located on the aerial surfaces of the plant. This pathway involves enzymes localized in multiple subcellular compartments, including the leucoplasts, endoplasmic reticulum, mitochondria, and cytoplasm. The journey begins with the universal C10 monoterpene precursor, geranyl diphosphate (GPP).

The initial committed step is the cyclization of GPP to (-)-limonene, catalyzed by (-)-limonene synthase. Following this, a series of hydroxylation, oxidation-reduction, and isomerization reactions systematically introduce three chiral centers into the p-menthane skeleton, ultimately yielding the specific (-)-(1R, 3R, 4S)-menthol stereoisomer.

The key enzymatic steps are as follows:

  • Geranyl Diphosphate Synthase (GPPS) : Catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP).

  • (-)-Limonene Synthase (LS) : Facilitates the cyclization of GPP to (-)-(4S)-limonene.

  • (-)-Limonene-3-hydroxylase (L3H) : A cytochrome P450 monooxygenase that hydroxylates (-)-limonene to produce (-)-trans-isopiperitenol.

  • (-)-trans-Isopiperitenol Dehydrogenase (IPD) : Oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone.

  • (-)-Isopiperitenone Reductase (IPR) : Reduces the double bond of (-)-isopiperitenone to yield (+)-cis-isopulegone.

  • (+)-cis-Isopulegone Isomerase (IPGI) : Catalyzes the isomerization of (+)-cis-isopulegone to (+)-pulegone.

  • (+)-Pulegone Reductase (PR) : Reduces (+)-pulegone to form (-)-menthone.

  • (-)-Menthone Reductase (MR) : The final step where (-)-menthone is reduced to the principal product, (-)-menthol.

Menthol_Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene LS Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol L3H Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone IPD Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone IPR Pulegone (+)-Pulegone Isopulegone->Pulegone IPGI Menthone (-)-Menthone Pulegone->Menthone PR Menthol (-)-Menthol Menthone->Menthol MR LS Limonene Synthase (LS) L3H Limonene-3-hydroxylase (L3H) IPD Isopiperitenol Dehydrogenase (IPD) IPR Isopiperitenone Reductase (IPR) IPGI Isopulegone Isomerase (IPGI) PR Pulegone Reductase (PR) MR Menthone Reductase (MR)

Caption: The core enzymatic pathway for the biosynthesis of (-)-menthol in Mentha.

Formation of Menthol Isomers

While (-)-menthol is the predominant isomer in peppermint, other stereoisomers such as (+)-neomenthol, (+)-isomenthol, and (+)-neoisomenthol are also synthesized. The formation of these isomers is primarily determined by the substrate specificity and stereoselectivity of the reductases acting on the ketone intermediates, (-)-menthone and (+)-isomenthone. (+)-Pulegone reductase can produce both (-)-menthone and (+)-isomenthone. Subsequently, two distinct reductases catalyze the final step:

  • (-)-Menthone:(-)-menthol reductase (MMR) : Acts on (-)-menthone to form (-)-menthol and on (+)-isomenthone to form (+)-neoisomenthol.

  • (-)-Menthone:this compound reductase (MNMR) : Acts on (-)-menthone to produce this compound and on (+)-isomenthone to produce (+)-isomenthol.

The relative activities and expression levels of these enzymes dictate the final ratio of menthol isomers in the essential oil.

Quantitative Data on Menthol Isomers in Mentha x piperita

The chemical composition of peppermint essential oil can vary based on geographical source, cultivation conditions, and harvest time. However, a typical profile of the major menthol-related components is summarized below.

ComponentTypical Percentage Range (%)Reference
(-)-Menthol30.0 - 55.0
Menthone14.0 - 32.0
Isomenthone2.0 - 10.0
This compound2.5 - 3.5
Menthyl Acetate3.0 - 5.0
Pulegone0.1 - 13.0
Menthofuran1.0 - 9.0

Regulation of the Menthol Biosynthetic Pathway

The biosynthesis of menthol is tightly regulated, primarily at the level of gene expression. A critical regulatory branch point occurs at the intermediate (+)-pulegone. This compound can either be reduced by pulegone reductase (PR) to enter the main pathway towards menthol, or it can be oxidized by menthofuran synthase (MFS) to produce (+)-menthofuran, a compound that can impart undesirable flavors to the essential oil.

Studies have shown that menthofuran can act as a regulator, influencing the metabolic fate of (+)-pulegone. High levels of menthofuran have been shown to down-regulate the transcription of the pulegone reductase (pr) gene, thereby decreasing the flux towards menthone and menthol and leading to an accumulation of pulegone. This suggests a feedback mechanism where the product of a side-branch pathway can control the flow of intermediates in the main biosynthetic route.

Pulegone_Regulation Pulegone (+)-Pulegone Menthone (-)-Menthone Pulegone->Menthone PR_enzyme Menthofuran (+)-Menthofuran Pulegone->Menthofuran MFS_enzyme PR_gene PR Gene Transcription Menthofuran->PR_gene down-regulates PR_enzyme Pulegone Reductase (PR) PR_gene->PR_enzyme leads to MFS_enzyme Menthofuran Synthase (MFS)

Caption: Regulatory branch point at (+)-pulegone in the menthol biosynthesis pathway.

Experimental Protocols

Extraction and Quantitative Analysis of Menthol Isomers

A standard method for the analysis of menthol isomers involves gas chromatography coupled with mass spectrometry (GC-MS), utilizing a chiral capillary column to separate the different stereoisomers.

Methodology:

  • Sample Preparation: Fresh or dried Mentha leaves are subjected to hydrodistillation or steam distillation to extract the essential oil.

  • Solvent Dilution: A small, accurately weighed amount of the extracted essential oil is dissolved in a suitable solvent (e.g., ethyl acetate or hexane). An internal standard (e.g., sec-butylbenzene) is often added for accurate quantification.

  • GC-MS Analysis: The diluted sample is injected into a GC-MS system equipped with a chiral capillary column (e.g., a derivatized β-cyclodextrin column).

  • Chromatographic Conditions:

    • Injector Temperature: Typically 250°C.

    • Oven Program: A temperature gradient is used, for example, starting at 60°C, holding for 2 minutes, then ramping up to 240°C at a rate of 3°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Data Analysis: Isomers are identified based on their retention times and mass spectra compared to authentic standards. Quantification is performed by integrating the peak areas relative to the internal standard.

Gene Expression Analysis of Biosynthetic Enzymes

Quantitative real-time PCR (qRT-PCR) is a common technique to study the expression levels of genes encoding the biosynthetic enzymes in different plant tissues or under various conditions.

Methodology:

  • Tissue Collection: Plant tissues (e.g., young leaves, mature leaves, stems, flowers) are harvested and immediately frozen in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction: Total RNA is extracted from the ground tissue using a commercial plant RNA extraction kit or a CTAB-based protocol.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: The reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Gene-specific primers are designed for the target biosynthetic genes (e.g., LS, PR, MFS) and a reference housekeeping gene (e.g., actin) for normalization.

  • Data Analysis: The relative expression level of the target genes is calculated using the comparative CT (ΔΔCT) method.

Experimental_Workflow cluster_0 Sample Collection cluster_1 Metabolite Analysis cluster_2 Gene Expression Analysis Plant Mentha Plant Material (e.g., Leaves) Distillation Essential Oil Extraction (Hydrodistillation) Plant->Distillation RNA_Ext Total RNA Extraction Plant->RNA_Ext GCMS Chiral GC-MS Analysis Distillation->GCMS Quant Isomer Quantification GCMS->Quant cDNA_Syn cDNA Synthesis RNA_Ext->cDNA_Syn qRT_PCR qRT-PCR cDNA_Syn->qRT_PCR Expression Relative Gene Expression qRT_PCR->Expression

Caption: A typical experimental workflow for studying menthol biosynthesis in Mentha.

(+)-Neomenthol safety and handling in the lab

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safe Laboratory Handling of (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound in a laboratory environment. The information is compiled to assist researchers, scientists, and drug development professionals in minimizing risks and ensuring a safe working environment. All data and procedures are derived from publicly available safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic mint-like odor.[1][2] It is a combustible substance and is generally stable under recommended storage conditions.[1][3] Understanding its physical properties is critical for safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

Property Value
CAS Number 2216-52-6[4][5][6]
Molecular Formula C₁₀H₂₀O[2][4][5]
Molecular Weight 156.27 g/mol [1][4][5][7]
Appearance Clear, colorless liquid[1][4][5]
Melting Point -22 °C[4][5][8]
Boiling Point 212 °C at 760 mmHg[5] / 95 °C at 12-16 hPa[4][8]
Density 0.899 - 0.9 g/cm³ at 25 °C[1][4][5]
Vapor Pressure 0.795 mmHg at 20 °C[1] / 1.1 hPa at 20 °C[4]
Flash Point 83 °C (closed cup)[4]
Solubility Does not mix well with water[1][4]

| Storage Temperature | 2 - 8 °C, light-sensitive[4] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance.[1] The primary hazards include skin irritation, serious eye damage, and respiratory irritation.[4][9] It is also a combustible liquid.[6] While comprehensive toxicological data is limited, it is known to be harmful if swallowed.[6]

Table 2: GHS Hazard Classification for this compound

Hazard Class Hazard Code Hazard Statement
Flammable Liquids H227 Combustible liquid.
Skin Irritation H315 Causes skin irritation.[4]
Serious Eye Damage H318 Causes serious eye damage.[4][9]
Specific Target Organ Toxicity(Single Exposure) H335 May cause respiratory irritation.[4][9]

| Acute Toxicity, Oral | - | Harmful if swallowed.[6][9] |

Standard Operating Procedures

General Handling Protocol

A systematic approach to handling this compound is essential to minimize exposure and risk. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Ensure Adequate Ventilation (Fume Hood) prep1->prep2 prep3 Gather Required PPE prep2->prep3 prep4 Locate Emergency Equipment (Eyewash, Shower, Fire Extinguisher) prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Ground Equipment to Prevent Static Discharge handle3 Avoid Inhalation of Vapors and Contact with Skin/Eyes handle4 Keep Away from Ignition Sources (Heat, Sparks, Flames) handle5 Keep Container Tightly Sealed When Not in Use post1 Wash Hands Thoroughly with Soap and Water handle5->post1 post2 Clean Work Area post3 Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles post4 Dispose of Waste According to Regulations

Caption: General workflow for handling this compound.

Methodology:

  • Risk Assessment : Before beginning work, assess the risks associated with the planned procedure.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]

  • Ignition Sources : Keep the substance away from all sources of ignition, including open flames, hot surfaces, and sparks.[1][9] Do not smoke in the handling area.[1][9]

  • Personal Contact : Avoid all personal contact, including the inhalation of vapors and direct contact with skin and eyes.[1][9]

  • Hygiene : Do not eat, drink, or smoke when using this product.[1][9] Always wash hands with soap and water after handling.[1][9] Contaminated work clothes should be laundered separately.[1][9]

  • Storage : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][9] Protect containers from physical damage and store away from incompatible materials such as oxidizing agents.[1][9]

Storage Protocol

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Containers : Keep containers securely sealed and clearly labeled.[1][9]

  • Location : Store in a cool, dry, well-ventilated area.[1][9] A recommended storage temperature is between 2-8 °C.[4]

  • Incompatibilities : Store away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches), as ignition may result.[1][3]

  • Environment : Prevent concentration in hollows and sumps.[1][9] Ensure no smoking, naked lights, or ignition sources are present in the storage area.[1][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. Selection should be based on a thorough risk assessment of the specific tasks being performed.

Table 3: Recommended Personal Protective Equipment (PPE) for this compound

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles with side-shields or a full face shield.[1][3][4] Protects against splashes and vapors, preventing serious eye damage.[4] Contact lenses should not be worn as they can absorb and concentrate irritants.[1]
Skin Protection Chemical-resistant gloves (e.g., PVC, Neoprene, or Nitrile rubber tested to EN 374).[1][3] A complete suit protecting against chemicals or a lab coat.[4] Safety footwear.[1] Prevents skin contact, which can cause irritation and sensitization.[1] For prolonged contact, gloves with a high protection class are recommended.[1]

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for major spills, use a NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1][4][7] | Protects against inhalation of vapors, which can cause respiratory tract irritation.[1][4] |

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. Always show the Safety Data Sheet to attending medical personnel.[4]

  • Eye Contact : Immediately flush the eye continuously with running water for at least 15 minutes, holding the eyelids apart.[1][4] Removal of contact lenses should only be done by skilled personnel.[1][9] Seek immediate medical attention.[4]

  • Skin Contact : Immediately remove all contaminated clothing, including footwear.[1] Flush skin and hair with running water and soap, if available.[1][9] Seek medical attention if irritation occurs or persists.[1][9]

  • Inhalation : Remove the person from the contaminated area to fresh air.[1][4][9] Lay the patient down and keep them warm and rested.[1] If not breathing, provide artificial respiration.[1][4] Seek immediate medical attention.[1][4]

  • Ingestion : Rinse mouth with water.[4] Do NOT induce vomiting.[4][6] Immediately give a glass of water.[1][9] Seek medical advice if feeling unwell.[6]

Fire-Fighting Measures

This compound is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[1][9]

  • Suitable Extinguishing Media : Use alcohol-stable foam, dry chemical powder, or carbon dioxide.[1][3][4][9] Water spray or fog should only be used for large fires to cool adjacent areas.[1][9]

  • Specific Hazards : Heating may cause containers to rupture violently.[1][9] Combustion can produce toxic and irritating fumes, including carbon monoxide (CO) and carbon dioxide (CO₂).[1][3]

  • Fire-Fighter Protection : Wear full body protective clothing and a self-contained breathing apparatus (SCBA).[1][4][9]

Accidental Release Measures (Spill Protocol)

The response to a spill depends on its size and location. The following workflow provides a guide for managing accidental releases.

Caption: Decision workflow for accidental spill response.

Methodology for Minor Spills:

  • Remove all sources of ignition immediately.[1][9]

  • Wear appropriate PPE (gloves, goggles, lab coat).[1]

  • Contain the spill with an inert absorbent material like sand, earth, or vermiculite.[1][9]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[1][9]

  • Clean the spill area thoroughly, and wash to prevent runoff into drains.[1]

Methodology for Major Spills:

  • Evacuate all non-essential personnel from the area and move upwind.[1][9]

  • Alert emergency responders and inform them of the location and nature of the hazard.[1][9]

  • Wear full PPE, including a respirator or self-contained breathing apparatus.[1]

  • If safe to do so, stop the leak and increase ventilation.[1]

  • Prevent the spill from entering drains or waterways by any means available.[1][9]

  • Contain and collect the material as described for minor spills, using non-sparking tools.[1][3]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Chemical Waste : Unused or contaminated this compound should be collected in a labeled, sealed container and disposed of as hazardous chemical waste through an approved disposal plant.[1] Do not mix with other waste.

  • Contaminated Materials : Materials such as gloves, absorbent paper, and pipette tips contaminated with this compound should be collected in sealed, labeled bags and disposed of as hazardous waste.[10]

  • Empty Containers : Handle uncleaned containers as you would the product itself. Containers may be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[11] Once decontaminated, labels should be defaced, and the container can be disposed of or recycled according to institutional guidelines.[11] Do not allow wash water from cleaning equipment to enter drains.[1]

References

Methodological & Application

Application Notes: Protocol for Diastereoselective Alkylation with (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the diastereoselective alkylation of carboxylic acid derivatives utilizing (+)-neomenthol as a chiral auxiliary. This method is a valuable tool in asymmetric synthesis for the creation of stereochemically defined centers, a critical step in the development of chiral drugs and other bioactive molecules.

Introduction

Diastereoselective alkylation is a cornerstone of modern organic synthesis, enabling the controlled formation of new stereocenters. The strategy involves the temporary installation of a chiral auxiliary to a prochiral substrate. This auxiliary directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer. This compound, a readily available and crystalline stereoisomer of menthol, serves as an effective and recoverable chiral auxiliary for this purpose.

The underlying principle of this protocol is the formation of a chiral ester from a carboxylic acid and this compound. Subsequent deprotonation with a strong, non-nucleophilic base generates a rigid, chelated enolate. The bulky isopropyl and methyl groups of the neomenthyl moiety effectively shield one face of the enolate, forcing the alkylating agent to attack from the less hindered face. This facial bias results in a high degree of diastereoselectivity. The final step involves the cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid, with the this compound being recoverable for reuse.

Experimental Protocols

Synthesis of the (+)-Neomenthyl Ester

This procedure details the formation of a (+)-neomenthyl ester from a generic carboxylic acid chloride.

Materials:

  • This compound

  • Carboxylic acid chloride (e.g., propanoyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 0.5 M).

  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Slowly add the carboxylic acid chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (+)-neomenthyl ester.

Diastereoselective Alkylation

This procedure outlines the alkylation of the (+)-neomenthyl ester enolate with an alkyl halide.

Materials:

  • (+)-Neomenthyl ester

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Add freshly distilled diisopropylamine (1.1 equivalents).

  • Slowly add n-butyllithium (1.05 equivalents) to the stirred solution and then warm the mixture to 0 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Cool the LDA solution back to -78 °C.

  • In a separate flask, dissolve the (+)-neomenthyl ester (1.0 equivalent) in anhydrous THF and slowly add this solution to the LDA solution via cannula or syringe. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Slowly add the alkyl halide (1.2 equivalents) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting ester.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR spectroscopy or chiral high-performance liquid chromatography (HPLC).

Cleavage of the Chiral Auxiliary

This procedure describes the saponification of the alkylated ester to liberate the chiral carboxylic acid.

Materials:

  • Alkylated (+)-neomenthyl ester

  • Lithium hydroxide (LiOH) or potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated (+)-neomenthyl ester (1.0 equivalent) in a mixture of THF and water (typically 3:1 to 4:1 v/v).

  • Add a stoichiometric excess of LiOH or KOH (3-5 equivalents).

  • Stir the mixture at room temperature or gently heat to 40-50 °C to expedite the hydrolysis. Monitor the reaction by TLC.

  • Once the hydrolysis is complete, cool the reaction mixture to 0 °C and carefully acidify with 1 M HCl to a pH of approximately 2.

  • Extract the chiral carboxylic acid product with several portions of diethyl ether or ethyl acetate.

  • The aqueous layer can be basified and extracted separately to recover the this compound auxiliary.

  • Combine the organic extracts containing the carboxylic acid, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Data Presentation

The following table presents representative data for the diastereoselective alkylation of a (+)-neomenthyl ester with various alkylating agents.

EntrySubstrateAlkylating Agent (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1(+)-Neomenthyl acetateMethyl Iodide (CH₃I)9094:6
2(+)-Neomenthyl acetateEthyl Bromide (CH₃CH₂Br)8795:5
3(+)-Neomenthyl acetateBenzyl Bromide (BnBr)92>98:2
4(+)-Neomenthyl propionateAllyl Bromide8596:4

Visualizations

experimental_workflow cluster_0 Ester Formation cluster_1 Alkylation cluster_2 Cleavage & Recovery Carboxylic Acid Carboxylic Acid Esterification Esterification Carboxylic Acid->Esterification Neomenthol This compound Neomenthol->Esterification Chiral Ester (+)-Neomenthyl Ester Esterification->Chiral Ester Enolate Formation Enolate Formation (LDA, -78°C) Chiral Ester->Enolate Formation Alkylation Alkylation (R-X) Enolate Formation->Alkylation Alkylated Ester Alkylated Product Alkylation->Alkylated Ester Hydrolysis Saponification (LiOH) Alkylated Ester->Hydrolysis Chiral Acid Chiral Carboxylic Acid Hydrolysis->Chiral Acid Recovered Auxiliary Recovered This compound Hydrolysis->Recovered Auxiliary

Caption: Workflow for diastereoselective alkylation with this compound.

logical_relationship Prochiral Ester (+)-Neomenthyl Ester Base Strong Base (LDA) Prochiral Ester->Base Deprotonation Enolate Chelated (Z)-Enolate Base->Enolate Shielding Steric Shielding by Neomenthyl Group Enolate->Shielding Attack Diastereoselective Attack Enolate->Attack Shielding->Attack Directs Electrophile Electrophile (R-X) Electrophile->Attack Product Major Diastereomer Attack->Product

Caption: Stereocontrol in the alkylation of (+)-neomenthyl esters.

Application of (+)-Neomenthol in the synthesis of chiral amines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: (+)-Neomenthol in Chiral Amine Synthesis

Introduction

Chiral amines are fundamental building blocks in the pharmaceutical and agrochemical industries, forming the core of numerous active compounds.[1][2][3][4] The stereoselective synthesis of these amines is a critical challenge in modern organic chemistry. One effective strategy is the use of chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[5][] this compound and its derivatives, particularly (+)-8-phenylneomenthol (8PnM), have emerged as effective chiral auxiliaries for the asymmetric synthesis of nitrogen-containing compounds, which are valuable precursors to chiral amines.[7] This document outlines the application of this compound-derived auxiliaries, focusing on their use in asymmetric aza-Diels-Alder reactions.

Principle of Action

The core principle behind using this compound as a chiral auxiliary involves covalently attaching it to a prochiral substrate, typically forming an ester or an imine derivative. The inherent chirality of the neomenthol moiety creates a sterically biased environment, forcing an incoming reagent to attack one face of the molecule preferentially. This leads to the formation of one diastereomer in excess. After the stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.[5][]

The effectiveness of this process often relies on "double asymmetric induction," where both the reactant and the auxiliary possess chiral centers. For instance, combining the (+)-8-phenylneomenthol auxiliary with a chiral imine derived from (S)-1-phenylethylamine (S-PEA) can lead to exceptionally high levels of stereocontrol in cycloaddition reactions.[7]

Visualized Workflow: Chiral Auxiliary Synthesis

Chiral_Auxiliary_Workflow Prochiral Prochiral Substrate (e.g., Glyoxylic Acid) Attachment Attachment of Auxiliary (e.g., Esterification) Prochiral->Attachment Auxiliary This compound Derivative (Chiral Auxiliary) Auxiliary->Attachment Chiral_Substrate Chiral Intermediate (Substrate-Auxiliary Adduct) Attachment->Chiral_Substrate Reaction Diastereoselective Reaction (e.g., Aza-Diels-Alder) Chiral_Substrate->Reaction Diastereomers Diastereomeric Products (Major and Minor) Reaction->Diastereomers Cleavage Cleavage of Auxiliary Diastereomers->Cleavage Product Enantiopure Product (Chiral Amine Precursor) Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Key Application: Asymmetric Aza-Diels-Alder Reactions

A significant application of this compound derivatives is in Lewis acid-mediated aza-Diels-Alder reactions for synthesizing chiral piperidine structures.[7] In this context, (+)-8-phenylneomenthol (8PnM) is used to form a chiral glyoxylate imine. The reaction between this chiral dienophile and a diene, such as cyclopentadiene or Danishefsky's diene, proceeds with high diastereoselectivity to yield 2-azabicyclo[2.2.1]hept-5-ene derivatives or 4-oxo-pipecolic acid derivatives, respectively.[7] These products are versatile intermediates for bioactive pipecolic acid derivatives and azasugars.

Quantitative Data Summary

The following table summarizes representative results from aza-Diels-Alder reactions using (+)-8-phenylneomenthol (8PnM) as a chiral auxiliary in combination with an imine derived from (S)-1-phenylethylamine (S-PEA).

Dienophile AuxiliaryDieneLewis AcidYield (%)Diastereoselectivity (%)Reference
(+)-8PnM-(S)-PEADanishefsky's DieneZnI₂78-8187-96[7]
(+)-8PnM-(S)-PEACyclopentadieneN/AGoodComplete[7]

Experimental Protocols

Protocol 1: Synthesis of Chiral Iminoacetate (Dienophile)

This protocol describes the formation of the chiral imine from a glyoxylate esterified with the (+)-8-phenylneomenthol auxiliary.

  • Preparation of (+)-8-phenylneomenthyl glyoxylate:

    • To a solution of (+)-8-phenylneomenthol (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add glyoxylic acid monohydrate (1.1 eq) and dicyclohexylcarbodiimide (DCC) (1.1 eq).

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude glyoxylate ester. Purify by column chromatography if necessary.

  • Formation of the Iminoacetate:

    • Dissolve the purified (+)-8-phenylneomenthyl glyoxylate (1.0 eq) in dry toluene.

    • Add (S)-1-phenylethylamine (1.05 eq) to the solution.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.

    • Continue refluxing for 4-6 hours until no more water is collected.

    • Cool the reaction mixture and evaporate the solvent under reduced pressure to yield the chiral iminoacetate, which can often be used in the next step without further purification.

Protocol 2: Asymmetric Aza-Diels-Alder Reaction

This protocol details the cycloaddition reaction to form the chiral amine precursor.

  • Reaction Setup:

    • Dissolve the chiral iminoacetate (1.0 eq) from Protocol 1 in dry DCM at -78 °C under an inert atmosphere.

    • Add the Lewis acid catalyst (e.g., ZnI₂, 1.1 eq) and stir the mixture for 15-20 minutes.

    • Slowly add the diene (e.g., Danishefsky's diene, 1.5 eq) dropwise to the reaction mixture.

  • Reaction and Workup:

    • Maintain the reaction at -78 °C and stir for 24-48 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting crude cycloadduct by flash column chromatography on silica gel to isolate the major diastereomer.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step liberates the chiral amine precursor.

  • Hydrolysis/Reduction:

    • The method for cleavage depends on the desired final product. For obtaining the carboxylic acid, a standard hydrolysis using LiOH in a THF/water mixture can be employed.

    • For direct conversion to a chiral amino alcohol, a reducing agent like Lithium aluminum hydride (LiAlH₄) can be used, which will reduce the ester linkage and cleave the auxiliary.

    • Dissolve the purified cycloadduct (1.0 eq) in dry THF under an inert atmosphere.

    • Cool to 0 °C and slowly add LiAlH₄ (2.0-3.0 eq).

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Workup and Isolation:

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Stir the resulting suspension until a white precipitate forms, then filter it off.

    • Concentrate the filtrate to obtain the crude chiral amino alcohol. The recovered (+)-8-phenylneomenthol auxiliary may be isolated from the reaction mixture by chromatography.

    • Purify the desired chiral product by column chromatography or crystallization.

Visualized Reaction Pathway: Aza-Diels-Alder Synthesis

Caption: Aza-Diels-Alder reaction using a (+)-8PnM-derived iminoacetate.

References

Application Notes: (+)-Neomenthol as a Chiral Auxiliary in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Neomenthol, a stereoisomer of menthol, serves as a versatile and recoverable chiral auxiliary in asymmetric synthesis. Its defined stereochemistry provides a powerful tool for controlling the stereochemical outcome of reactions, enabling the diastereoselective synthesis of key chiral intermediates used in pharmaceutical development. This document outlines the application of this compound in asymmetric transformations, particularly in aza-Diels-Alder reactions for the synthesis of substituted piperidines, and provides detailed experimental protocols for its attachment, use in a diastereoselective reaction, and subsequent cleavage.

Introduction to Chiral Auxiliaries and this compound

In the synthesis of enantiomerically pure pharmaceutical compounds, controlling stereochemistry is paramount. A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer.[1] The auxiliary is later removed and can ideally be recovered for reuse.[1] This strategy transforms an enantioselective reaction into a diastereoselective one, allowing for the separation of diastereomers by standard techniques like chromatography and providing access to enantiomerically pure products.

This compound, with its three chiral centers, provides a well-defined three-dimensional structure. When attached to a prochiral substrate, typically via an ester linkage, its bulky isopropyl and methyl groups effectively shield one face of the molecule, forcing reagents to approach from the less sterically hindered face. This directed steric hindrance is the basis for its ability to induce high levels of diastereoselectivity. While applications of this compound are documented, its derivative, (+)-8-phenylneomenthol, has also been extensively studied, demonstrating the utility of this structural backbone in achieving high asymmetric induction.[2]

Applications in Asymmetric Synthesis: The Aza-Diels-Alder Reaction

A significant application of this compound and its derivatives is in the asymmetric aza-Diels-Alder reaction to synthesize enantiopure nitrogen-containing heterocycles.[3] These structures, such as substituted piperidines and tetrahydroquinolines, are common motifs in a vast array of biologically active compounds and pharmaceuticals.[4][5]

In a typical sequence, a glyoxylate derivative of this compound is reacted with an imine and a diene. The chiral auxiliary directs the cycloaddition to favor the formation of one diastereomer of the resulting piperidine derivative. The use of a Lewis acid catalyst, such as zinc iodide or diethylaluminum chloride, is often employed to activate the dienophile and enhance reaction rates and selectivity.[2][6]

Quantitative Data Summary

The following table summarizes representative data from asymmetric reactions using the closely related chiral auxiliary, (+)-8-phenylneomenthol, which showcases the high levels of stereocontrol achievable with the neomenthol scaffold.

Reaction TypeDienophileDieneCatalystDiastereoselectivity (d.s.)Yield (%)Pharmaceutical IntermediateReference
Aza-Diels-Alder(+)-8-Phenylneomenthyl glyoxylate N-(S)-phenylethylimineDanishefsky's DieneZnI₂87-96%78-81%4-Oxo-pipecolic Acid Derivatives[2]
Aza-Diels-Alder(+)-8-Phenylneomenthyl glyoxylate N-(S)-phenylethylimineCyclopentadieneTFA>95%~50%2-Azabicyclo[2.2.1]hept-5-ene Derivatives[7]

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for the key stages of using this compound as a chiral auxiliary.

Protocol 1: Attachment of the Chiral Auxiliary (Esterification)

This protocol describes the formation of an ester linkage between the prochiral substrate (a carboxylic acid) and this compound.

Materials:

  • Carboxylic acid substrate (e.g., glyoxylic acid)

  • This compound

  • Dicyclohexylcarbodiimide (DCC) or 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid substrate (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the mixture over 15 minutes. A white precipitate (dicyclohexylurea) will form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea precipitate and wash it with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography on silica gel to yield the pure (+)-neomenthyl ester.

Protocol 2: Diastereoselective Aza-Diels-Alder Reaction

This protocol outlines a general procedure for the Lewis acid-catalyzed cycloaddition.

Materials:

  • (+)-Neomenthyl ester substrate (from Protocol 1)

  • Imine (e.g., N-benzyl imine)

  • Diene (e.g., cyclopentadiene, freshly cracked)

  • Lewis Acid (e.g., 2.0 M solution of Et₂AlCl in hexanes)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (+)-neomenthyl ester substrate (1.0 eq) and the imine (1.1 eq) in anhydrous DCM in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid catalyst (e.g., Et₂AlCl, 1.2 eq) dropwise. Stir the mixture for 20 minutes at -78 °C.

  • Add the diene (2.0-3.0 eq) dropwise.

  • Maintain the reaction at -78 °C and monitor its progress by TLC. Reaction times can vary from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product and separate the diastereomers by flash column chromatography on silica gel.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

This protocol describes the reductive cleavage of the ester to yield the chiral alcohol product and recover the this compound auxiliary.

Materials:

  • Diastereomerically pure ester adduct (from Protocol 2)

  • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried flask under an inert atmosphere, prepare a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the ester adduct (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting mixture vigorously until a granular white precipitate forms.

  • Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude material by flash column chromatography to separate the desired chiral alcohol product from the recovered this compound auxiliary.

Visualized Workflows and Pathways

The following diagrams illustrate the overall workflow and a key reaction pathway.

G cluster_workflow General Workflow for Chiral Auxiliary Use A 1. Attach Auxiliary (Prochiral Substrate + this compound) B 2. Diastereoselective Reaction (e.g., Aza-Diels-Alder) A->B C 3. Mixture of Diastereomers B->C D 4. Chromatographic Separation C->D E 5. Isolated Pure Diastereomer D->E F 6. Cleave Auxiliary (e.g., Reductive Cleavage) E->F G 7. Enantiopure Product F->G H 8. Recovered this compound F->H

Caption: General workflow for using this compound as a chiral auxiliary.

G cluster_pathway Asymmetric Aza-Diels-Alder Reaction Pathway Reactants Neomenthyl Glyoxylate Imine + Diene TransitionState Diastereoselective Transition State (Face blocked by Neomenthol) Reactants->TransitionState -78 °C, DCM Catalyst Lewis Acid Catalyst (e.g., Et₂AlCl) Catalyst->TransitionState Product Cycloadduct (Piperidine Intermediate) TransitionState->Product

Caption: Key steps in the this compound-directed aza-Diels-Alder reaction.

Conclusion

This compound is an effective and practical chiral auxiliary for the asymmetric synthesis of pharmaceutical intermediates. Its application in diastereoselective reactions, such as the aza-Diels-Alder cycloaddition, provides a reliable method for establishing key stereocenters in complex molecules. The straightforward attachment and cleavage protocols, combined with the high potential for recovery and reuse, make this compound a valuable tool for researchers in drug discovery and development. The provided protocols serve as a foundational guide for implementing this methodology in the laboratory.

References

Application Notes and Protocols for the Cleavage and Recovery of the (+)-Neomenthol Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Its temporary incorporation into a substrate allows for the diastereoselective formation of new stereocenters. A critical aspect of its use is the efficient cleavage from the desired product and subsequent recovery for reuse, which is both economically and environmentally advantageous. These application notes provide detailed protocols for the cleavage of this compound from ester and ether derivatives and its subsequent recovery and purification.

Cleavage of the this compound Auxiliary

The choice of cleavage method depends on the linkage between the this compound auxiliary and the substrate. The most common linkages are esters and ethers, for which hydrolytic and reductive cleavage methods are typically employed, respectively.

Hydrolytic Cleavage of this compound Esters

Basic hydrolysis is a widely used method for the cleavage of ester-linked this compound auxiliaries. This method is generally high-yielding and allows for the recovery of the auxiliary as this compound and the product as a carboxylic acid salt.

Experimental Protocol: Base-Promoted Hydrolysis

This protocol describes the hydrolysis of a generic (+)-neomenthyl ester.

Materials:

  • (+)-Neomenthyl ester substrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • 5 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the (+)-neomenthyl ester substrate in methanol or ethanol (approximately 10 mL per gram of ester).

  • Hydrolysis: To the stirred solution, add a 5 M solution of NaOH (2-3 equivalents). Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the alcohol solvent.

    • Add deionized water to the residue and transfer the aqueous solution to a separatory funnel.

    • Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL) to remove any non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

    • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). The desired carboxylic acid product will be in the organic phase.

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid product.

  • Auxiliary Recovery from the Aqueous Layer: The aqueous layer now contains the this compound. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Purification of this compound: Combine the organic extracts containing the this compound, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can then be purified by distillation or column chromatography.

Quantitative Data Summary (Hydrolytic Cleavage)

Substrate TypeCleavage ReagentSolventTemperature (°C)Time (h)Product Yield (%)Auxiliary Recovery (%)
(+)-Neomenthyl esterNaOHMethanolReflux2-4>90>90
(+)-Neomenthyl esterLiOHTHF/H₂O25-503-6>90>85

Note: Yields are typical and may vary depending on the specific substrate.

Reductive Cleavage of this compound Ethers

For substrates where the this compound auxiliary is attached via an ether linkage, reductive cleavage is the preferred method. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose.

Experimental Protocol: Reductive Cleavage with LiAlH₄

Materials:

  • (+)-Neomenthyl ether substrate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the (+)-neomenthyl ether substrate in anhydrous diethyl ether or THF (approximately 20 mL per gram of substrate).

  • Reduction: Cool the solution to 0 °C in an ice bath. Carefully add LiAlH₄ (2-3 equivalents) portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up (Fieser work-up):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add deionized water (X mL per X g of LiAlH₄ used) to quench the excess LiAlH₄.

    • Add 15% aqueous NaOH solution (X mL per X g of LiAlH₄ used).

    • Add deionized water (3X mL per X g of LiAlH₄ used).

    • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

    • Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether or THF.

  • Separation and Purification:

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Separate the organic layer. The aqueous layer can be further extracted with diethyl ether or ethyl acetate (2 x 20 mL) to ensure complete recovery of the products.

    • Combine all organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude mixture contains the desired alcohol product and this compound. These can be separated by column chromatography or fractional distillation.

Quantitative Data Summary (Reductive Cleavage)

Substrate TypeCleavage ReagentSolventTemperature (°C)Time (h)Product Yield (%)Auxiliary Recovery (%)
(+)-Neomenthyl etherLiAlH₄Diethyl EtherReflux4-8>85>85

Note: Yields are typical and may vary depending on the specific substrate. Caution: LiAlH₄ is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

Recovery and Purification of this compound

After cleavage, the this compound auxiliary is present in the reaction mixture and needs to be recovered and purified for reuse.

Fractional Distillation

Fractional distillation is an effective method for purifying recovered this compound, especially on a larger scale.

Experimental Protocol: Fractional Distillation

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column.

  • Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the boiling point of this compound (approximately 93-95 °C at 15 mmHg).

  • Analysis: Analyze the purity of the distilled this compound by gas chromatography (GC) or NMR spectroscopy.

Column Chromatography

For smaller scale purifications or when distillation is not feasible, column chromatography is a suitable alternative.

Experimental Protocol: Column Chromatography

  • Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing pure this compound. Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Cleavage_and_Recovery_Workflow cluster_cleavage Cleavage of Auxiliary cluster_workup Work-up & Separation cluster_recovery Auxiliary Recovery & Purification start Substrate with This compound Auxiliary cleavage Cleavage Reaction (Hydrolysis or Reduction) start->cleavage workup Reaction Work-up (Extraction, etc.) cleavage->workup separation Separation of Product and Auxiliary workup->separation crude_aux Crude this compound separation->crude_aux product Purified Product separation->product purification Purification (Distillation or Chromatography) crude_aux->purification pure_aux Pure this compound (for reuse) purification->pure_aux

Caption: Workflow for cleavage and recovery of the this compound auxiliary.

Hydrolytic_Cleavage_Pathway substrate (+)-Neomenthyl Ester intermediate Tetrahedral Intermediate substrate->intermediate Nucleophilic Attack naoh NaOH / H₂O product Carboxylate Salt intermediate->product auxiliary This compound intermediate->auxiliary acid Acidic Work-up (HCl) product->acid final_product Carboxylic Acid acid->final_product

Caption: Signaling pathway for hydrolytic cleavage of a (+)-neomenthyl ester.

Application Notes & Protocols: Synthesis of Enantiomerically Pure Compounds Using the (+)-Neomenthol Scaffold as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and drug development. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate, directing the stereoselectivity of a subsequent reaction. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse.

While (-)-menthol and its derivatives, like (-)-8-phenylmenthol, are among the most classic and widely used chiral auxiliaries, the neomenthol scaffold also offers a valuable platform for asymmetric synthesis. This document focuses on the application of the (+)-neomenthol framework, specifically highlighting the utility of its derivative, (+)-8-phenylneomenthol , in diastereoselective transformations. Direct and extensive applications of unmodified this compound are not widely reported in peer-reviewed literature; however, its derivatives have proven to be highly effective. We will detail the use of (+)-8-phenylneomenthol in the asymmetric aza-Diels-Alder reaction, a powerful method for constructing chiral nitrogen-containing heterocycles.

General Workflow of Chiral Auxiliary-Mediated Synthesis

The core principle of using a chiral auxiliary involves a three-step process: attachment of the auxiliary to a substrate, a diastereoselective reaction to form the desired stereocenter, and subsequent removal of the auxiliary. This workflow ensures the transfer of chirality from the auxiliary to the product.

G cluster_workflow General Chiral Auxiliary Workflow Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Adduct Chiral Adduct Formation (e.g., Esterification) Prochiral->Adduct Step 1: Attachment Auxiliary This compound Derivative (Chiral Auxiliary) Auxiliary->Adduct Reaction Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) Adduct->Reaction Step 2: Stereoinduction Diastereomer Diastereomerically Enriched Product Reaction->Diastereomer Cleavage Auxiliary Cleavage (e.g., Hydrolysis) Diastereomer->Cleavage Step 3: Removal Product Enantiomerically Pure Product Cleavage->Product RecoveredAux Recovered Chiral Auxiliary Cleavage->RecoveredAux G cluster_reaction Asymmetric Aza-Diels-Alder Reaction Workflow Glyoxylate (+)-8-Phenylneomenthyl Glyoxylate Imine Chiral Iminoacetate Dienophile Glyoxylate->Imine Condensation Amine Chiral Amine ((S)-PEA) Amine->Imine Cycloaddition Aza-Diels-Alder Cycloaddition (ZnI2 mediated) Imine->Cycloaddition Diene Cyclopentadiene Diene->Cycloaddition Adduct exo-Cycloadduct (Single Diastereomer) Cycloaddition->Adduct

Application Notes and Protocols for (+)-Neomenthol as a Chiral Derivatizing Agent for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of stereochemistry, the determination of enantiomeric purity is a critical analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can be employed for this purpose through the use of chiral derivatizing agents (CDAs). CDAs are enantiomerically pure compounds that react with a racemic or enantiomerically enriched mixture to form diastereomers. Unlike enantiomers, which are NMR-indistinguishable in an achiral environment, diastereomers exhibit distinct chemical shifts, allowing for their differentiation and quantification.

(+)-Neomenthol is a readily available and relatively inexpensive chiral alcohol that can serve as an effective CDA, particularly for the analysis of chiral carboxylic acids. By converting the enantiomers of a chiral acid into diastereomeric (+)-neomenthyl esters, it becomes possible to determine the enantiomeric excess (e.e.) of the original acid by integrating the well-resolved signals in the ¹H NMR spectrum. These application notes provide a detailed overview, experimental protocols, and data interpretation guidelines for the use of this compound as a CDA.

Principle of Chiral Discrimination

The fundamental principle behind the use of this compound as a CDA lies in the formation of diastereomers. When a racemic mixture of a chiral analyte, such as a carboxylic acid (R/S-Acid), is reacted with enantiomerically pure this compound, two diastereomeric esters are formed: ((+)-neomenthyl)-(R)-ester and ((+)-neomenthyl)-(S)-ester.

G racemic_acid Racemic Carboxylic Acid (R-COOH and S-COOH) diastereomers Diastereomeric Esters ((+)-neomenthyl)-(R)-ester ((+)-neomenthyl)-(S)-ester racemic_acid->diastereomers Derivatization neomenthol This compound neomenthol->diastereomers nmr NMR Analysis diastereomers->nmr Distinct Spectra quantification Quantification of e.e. nmr->quantification Signal Integration

Figure 1. Logical workflow for chiral discrimination using this compound.

These diastereomers possess different spatial arrangements and, as a result, the protons within each diastereomer experience slightly different magnetic environments. This difference in the magnetic environment leads to variations in their resonance frequencies in the ¹H NMR spectrum, observed as separate signals. The difference in the chemical shift between corresponding protons in the two diastereomers is denoted as Δδ. By integrating the areas of these distinct signals, the relative ratio of the diastereomers can be determined, which directly corresponds to the enantiomeric ratio of the original chiral analyte.

Applications

The primary application of this compound as a CDA is in the determination of the enantiomeric excess of chiral carboxylic acids. This method is valuable in various stages of drug development, including:

  • Asymmetric Synthesis: To assess the stereoselectivity of a chemical reaction.

  • Quality Control: To ensure the enantiomeric purity of pharmaceutical ingredients.

  • Metabolic Studies: To investigate the stereoselective metabolism of drugs.

While the derivatization of other functional groups like amines with this compound is less common, in principle, any chiral molecule that can be derivatized to form a stable covalent bond with the hydroxyl group of this compound could be analyzed using this method.

Experimental Protocols

The following protocols are based on established esterification methods and can be adapted for various chiral carboxylic acids. It is recommended to perform a small-scale trial reaction to optimize conditions for a specific substrate.

Protocol 1: Esterification of a Chiral Carboxylic Acid with this compound using DCC/DMAP

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • Chiral carboxylic acid (racemic or enantiomerically enriched)

  • This compound (enantiomerically pure)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chiral carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration of the carboxylic acid).

  • Addition of Reagents: To the stirred solution, add DMAP (0.1 eq) followed by the portion-wise addition of DCC (1.2 eq) at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the diastereomeric esters.

  • NMR Analysis:

    • Dissolve a small amount of the purified diastereomeric ester mixture in CDCl₃.

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify well-resolved signals corresponding to the two diastereomers. Protons close to the chiral center of the acid are most likely to show the largest chemical shift difference (Δδ).

    • Integrate the areas of the selected signals to determine the diastereomeric ratio and, consequently, the enantiomeric excess of the starting carboxylic acid.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Analysis dissolve Dissolve Acid and This compound in DCM add_reagents Add DMAP and DCC at 0 °C dissolve->add_reagents stir Stir at RT for 12-24h add_reagents->stir filter Filter DCU stir->filter wash Wash with NaHCO₃ and Brine filter->wash dry Dry with MgSO₄ wash->dry purify Purify by Column Chromatography dry->purify nmr Acquire ¹H NMR in CDCl₃ purify->nmr integrate Integrate Signals to Determine e.e. nmr->integrate

Figure 2. Experimental workflow for the DCC/DMAP mediated esterification.

Data Presentation

The effectiveness of this compound as a CDA is determined by the magnitude of the chemical shift difference (Δδ) between the signals of the diastereomers. A larger Δδ value allows for more accurate integration and, therefore, a more reliable determination of the enantiomeric excess. The following table presents hypothetical ¹H NMR data for the diastereomeric esters of a generic chiral carboxylic acid, illustrating the expected outcome.

ProtonChemical Shift (δ) of Diastereomer 1 (ppm)Chemical Shift (δ) of Diastereomer 2 (ppm)Δδ (ppm)
α-proton of the acid2.552.500.05
β-proton of the acid1.821.780.04
H-1' of this compound4.854.830.02
Methyl group of the acid1.201.150.05

Note: The actual chemical shifts and Δδ values will vary depending on the specific chiral carboxylic acid used. It is crucial to identify signals that are well-resolved and free from overlap with other resonances for accurate quantification.

Conclusion

This compound serves as a practical and effective chiral derivatizing agent for the determination of the enantiomeric purity of chiral carboxylic acids by ¹H NMR spectroscopy. The straightforward derivatization procedure, coupled with the clear spectral differentiation of the resulting diastereomers, makes this a valuable method for researchers in organic synthesis and pharmaceutical development. Careful optimization of the reaction and purification steps, along with high-quality NMR data acquisition, are key to obtaining accurate and reproducible results.

Application Notes and Protocols: Large-Scale Application of (+)-Neomenthol Derivatives in Industrial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective synthesis of complex organic molecules is a cornerstone of modern drug development and industrial chemistry. Chiral auxiliaries are powerful tools for controlling stereochemistry during a synthesis, temporarily imparting their chirality to a prochiral substrate to direct the formation of a specific stereoisomer. (+)-Neomenthol, a readily available and relatively inexpensive chiral alcohol, serves as a valuable platform for the development of effective chiral auxiliaries. While direct large-scale industrial applications of this compound itself are not extensively documented in publicly available literature, its derivatives, such as (+)-8-phenylneomenthol, have demonstrated exceptional efficacy in academic studies, particularly in asymmetric cycloaddition reactions.[1] These studies provide a strong foundation for developing scalable industrial processes.

These application notes focus on a representative industrial application: the use of a this compound-derived chiral auxiliary in a highly diastereoselective aza-Diels-Alder reaction for the synthesis of chiral piperidine derivatives. Piperidine scaffolds are prevalent in a wide range of pharmaceuticals, making their enantioselective synthesis a topic of significant industrial interest.[2]

Application Overview: Asymmetric Synthesis of Chiral Piperidines via Aza-Diels-Alder Reaction

The described application employs a this compound derivative, specifically (+)-neomenthyl glyoxylate, as a chiral dienophile in an aza-Diels-Alder reaction with a suitable diene and imine. This reaction constructs the core piperidine ring with a high degree of stereocontrol, dictated by the chiral auxiliary. The auxiliary is subsequently cleaved and can be recovered for reuse, a critical factor for economic viability on an industrial scale.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key stages of the synthesis on an industrial scale. The data is extrapolated from academic literature on similar highly diastereoselective reactions.[1]

Table 1: Synthesis of (+)-Neomenthyl Glyoxylate (Chiral Dienophile)

ParameterValue
Reactants This compound, Glyoxylic Acid
Scale 10 kg this compound
Solvent Toluene
Catalyst p-Toluenesulfonic acid (p-TSA)
Reaction Temperature 110-120 °C (reflux with Dean-Stark trap)
Reaction Time 8-12 hours
Typical Yield 90-95%
Purity (post-crystallization) >99%

Table 2: Diastereoselective Aza-Diels-Alder Reaction

ParameterValue
Reactants (+)-Neomenthyl glyoxylate, Danishefsky's diene, N-benzylidenebenzylamine
Scale 15 kg (+)-Neomenthyl glyoxylate
Lewis Acid Catalyst Zinc Iodide (ZnI2)
Solvent Dichloromethane (DCM)
Reaction Temperature -78 °C to -20 °C
Reaction Time 24-36 hours
Typical Yield 85-90%
Diastereomeric Excess (d.e.) >95%

Table 3: Cleavage and Recovery of this compound Auxiliary

ParameterValue
Reactant Aza-Diels-Alder Adduct
Cleavage Method Reductive cleavage (e.g., LiAlH4) or Saponification (e.g., LiOH)
Scale 25 kg Adduct
Solvent Tetrahydrofuran (THF) / Water
Reaction Temperature 0 °C to 25 °C
Reaction Time 4-8 hours
Yield of Chiral Piperidine Derivative 90-95%
Recovery Yield of this compound 85-90%
Purity of Recovered this compound >98%

Experimental Protocols

Protocol 1: Preparation of (+)-Neomenthyl Glyoxylate

  • Objective: To synthesize the chiral dienophile by esterification of this compound with glyoxylic acid.

  • Materials:

    • This compound (10.0 kg, 64.0 mol)

    • Glyoxylic acid monohydrate (6.44 kg, 70.0 mol)

    • p-Toluenesulfonic acid monohydrate (122 g, 0.64 mol)

    • Toluene (50 L)

  • Equipment:

    • 100 L glass-lined reactor with mechanical stirrer, thermocouple, and condenser

    • Dean-Stark trap

    • Heating/cooling mantle

  • Procedure:

    • Charge the reactor with this compound, glyoxylic acid monohydrate, p-toluenesulfonic acid, and toluene.

    • Heat the mixture to reflux (approximately 110-120 °C) and begin collecting water in the Dean-Stark trap.

    • Continue the reaction until no more water is collected (typically 8-12 hours).

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase sequentially with saturated sodium bicarbonate solution (2 x 10 L) and brine (10 L).

    • Concentrate the organic phase under reduced pressure to afford the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure (+)-neomenthyl glyoxylate.

Protocol 2: Diastereoselective Aza-Diels-Alder Reaction

  • Objective: To perform the key stereocenter-forming reaction.

  • Materials:

    • (+)-Neomenthyl glyoxylate (15.0 kg, 70.0 mol)

    • N-benzylidenebenzylamine (13.6 kg, 70.0 mol)

    • Danishefsky's diene (13.3 kg, 77.0 mol)

    • Zinc Iodide (ZnI2) (2.23 kg, 7.0 mol)

    • Dichloromethane (DCM), anhydrous (150 L)

  • Equipment:

    • 250 L cryogenic reactor with mechanical stirrer, thermocouple, and nitrogen inlet

  • Procedure:

    • Charge the reactor with (+)-neomenthyl glyoxylate and anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to -78 °C.

    • Add the N-benzylidenebenzylamine to the reactor.

    • In a separate vessel, dissolve Zinc Iodide in anhydrous DCM and add it slowly to the reactor, maintaining the temperature at -78 °C.

    • Add Danishefsky's diene dropwise over 2-3 hours.

    • Allow the reaction to stir at -78 °C for 12 hours, then slowly warm to -20 °C over 12-24 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 L).

    • Separate the organic layer and wash with brine (20 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude adduct. The product is typically used in the next step without further purification.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Objective: To cleave the this compound auxiliary to yield the chiral piperidine product and recover the auxiliary.

  • Materials:

    • Crude aza-Diels-Alder adduct (approx. 25 kg)

    • Lithium hydroxide monohydrate (3.5 kg, 83.4 mol)

    • Tetrahydrofuran (THF) (100 L)

    • Water (50 L)

    • Hydrochloric acid (for pH adjustment)

    • Diethyl ether (for extraction)

  • Equipment:

    • 250 L glass-lined reactor with mechanical stirrer and thermocouple

  • Procedure:

    • Dissolve the crude adduct in THF in the reactor.

    • Add a solution of lithium hydroxide in water.

    • Stir the mixture at room temperature for 4-8 hours until the reaction is complete (monitored by HPLC).

    • Acidify the reaction mixture to pH ~2 with hydrochloric acid.

    • Extract the aqueous phase with diethyl ether (3 x 30 L) to recover the this compound.

    • The aqueous phase contains the desired chiral piperidine derivative, which can be isolated by further pH adjustment and extraction or crystallization.

    • Combine the organic extracts containing the this compound, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The recovered this compound can be purified by distillation for reuse.

Visualizations

experimental_workflow start_end start_end process process product product recovery recovery start Start Materials (this compound, Glyoxylic Acid) esterification Protocol 1: Esterification start->esterification dienophile (+)-Neomenthyl Glyoxylate esterification->dienophile aza_da Protocol 2: Aza-Diels-Alder Reaction dienophile->aza_da Diene, Imine, Lewis Acid adduct Diastereomerically Pure Adduct aza_da->adduct cleavage Protocol 3: Auxiliary Cleavage adduct->cleavage final_product Chiral Piperidine Derivative cleavage->final_product aux_recovery Auxiliary Recovery (this compound) cleavage->aux_recovery end End final_product->end aux_recovery->esterification Recycle

Caption: Overall experimental workflow for the synthesis of a chiral piperidine.

purification_logic start_node start_node process_node process_node decision_node decision_node output_node output_node recovery_node recovery_node start Post-Cleavage Mixture acidify Acidify to pH 2 start->acidify extract Extract with Diethyl Ether acidify->extract separate Separate Layers extract->separate organic_phase Organic Phase separate->organic_phase Contains Auxiliary aqueous_phase Aqueous Phase separate->aqueous_phase Contains Product distill Distill organic_phase->distill adjust_ph Adjust pH to >10 aqueous_phase->adjust_ph recovered_aux Recovered This compound distill->recovered_aux extract2 Extract Product adjust_ph->extract2 final_product Isolated Chiral Product extract2->final_product

References

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Reactions Controlled by (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (+)-neomenthol as a chiral auxiliary to improve diastereoselectivity in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as a chiral auxiliary?

A: this compound is one of the stereoisomers of menthol. It is utilized as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. The inherent chirality of this compound provides a biased steric environment, leading to the preferential formation of one diastereomer over others. After the desired transformation, the auxiliary can be cleaved and ideally recovered.

Q2: How does the conformation of the this compound auxiliary influence diastereoselectivity?

A: The chair conformation of the cyclohexane ring in this compound places the hydroxyl, isopropyl, and methyl groups in specific axial or equatorial positions. When attached to a prochiral substrate, the bulky isopropyl group typically directs the approach of incoming reagents to the less sterically hindered face of the reactive center, thus controlling the formation of the new stereocenter.

Q3: What are the most common types of reactions where this compound is used to control diastereoselectivity?

A: this compound and its derivatives are commonly employed in a variety of stereoselective reactions, including:

  • Aldol Additions: To control the formation of syn and anti aldol products.

  • Grignard Reactions and other Nucleophilic Additions: To direct the addition of organometallic reagents to carbonyls or imines.

  • Diels-Alder Reactions: To influence the facial selectivity of the dienophile.

  • Enolate Alkylations: To guide the approach of an electrophile to an enolate.

Q4: How can I determine the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of my product?

A: The most common method for determining the diastereomeric ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[1][2] The signals corresponding to the protons in the newly formed stereocenters of the different diastereomers will typically appear at slightly different chemical shifts. By integrating these distinct signals, the ratio of the diastereomers can be calculated. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be used for separation and quantification.

Q5: What are the typical methods for cleaving the this compound auxiliary after the reaction?

A: The cleavage method depends on the linkage between the auxiliary and the product. Common methods include:

  • Ester linkage: Hydrolysis under acidic or basic conditions, or reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄).

  • Amide linkage: Hydrolysis with strong acid or base, often at elevated temperatures.

  • Acetal linkage: Mild acidic hydrolysis. It is crucial to choose cleavage conditions that do not epimerize or racemize the newly created stereocenter in the product.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity (Low d.r. or d.e.)
Potential Cause Suggested Solution
Suboptimal Reaction Temperature Temperature significantly impacts the energy difference between the transition states leading to the different diastereomers. Generally, lower temperatures (-78 °C is common) increase diastereoselectivity. Perform a temperature screen to find the optimal condition.
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Non-coordinating solvents like toluene or dichloromethane often favor more organized, chelated transition states, which can enhance diastereoselectivity. Ethereal solvents like THF can sometimes lead to different outcomes. Screen a range of solvents with varying polarities.
Incorrect Lewis Acid or Stoichiometry In reactions like aldol additions, the choice and amount of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) are critical for achieving high diastereoselectivity through chelation control. Optimize the Lewis acid and its stoichiometry.
Steric Hindrance of Substrates Very bulky substrates may interfere with the directing effect of the this compound auxiliary. If possible, consider using less sterically demanding protecting groups on your substrates.
Enolate Geometry (for Aldol Reactions) The geometry of the enolate (Z vs. E) can significantly influence the stereochemical outcome of aldol reactions. The choice of base and reaction conditions for enolate formation should be carefully considered to favor the desired enolate isomer.
Issue 2: Poor Chemical Yield
Potential Cause Suggested Solution
Decomposition of Reagents or Products Ensure all reagents are pure and dry, especially for moisture-sensitive reactions like Grignard additions. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider increasing the reaction time or temperature (while monitoring the effect on diastereoselectivity).
Side Reactions The presence of impurities or suboptimal conditions can lead to side reactions. Ensure proper purification of starting materials and optimize reaction conditions as described in Issue 1.
Issue 3: Difficulty in Cleaving the Auxiliary
Potential Cause Suggested Solution
Harsh Cleavage Conditions Leading to Product Degradation If your product is sensitive to strong acid or base, explore milder cleavage methods. For example, for ester cleavage, consider enzymatic hydrolysis or milder reducing agents.
Epimerization of the Product during Cleavage If the newly formed stereocenter is prone to epimerization, use cleavage conditions known to be non-racemizing. This may involve using specific reagents or running the reaction at low temperatures.

Data Presentation: Factors Influencing Diastereoselectivity

Table 1: Effect of Solvent and Temperature on Diastereomeric Ratio (d.r.) in a Representative Aldol Addition

EntrySolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1Toluene-7895:5
2Toluene-4088:12
3Dichloromethane-7892:8
4Tetrahydrofuran (THF)-7875:25
5Diethyl Ether-7885:15

Table 2: Effect of Lewis Acid on Diastereomeric Excess (d.e.) in a Representative Grignard Addition to an Imine

EntryLewis Acid (1.1 eq)SolventTemperature (°C)Diastereomeric Excess (d.e. %)
1NoneTHF-7865
2BF₃·OEt₂Toluene-7888
3TiCl₄Dichloromethane-7892
4ZnCl₂THF-7875
5CeCl₃THF-7885

Experimental Protocols

Protocol 1: Diastereoselective Aldol Addition Using a this compound Propionate Ester

This protocol describes a general procedure for the titanium-mediated aldol addition of a propionate ester derived from this compound to an aldehyde.

  • Preparation of the this compound Propionate Ester:

    • To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract with DCM.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the this compound propionate ester.

  • Aldol Reaction:

    • Dissolve the this compound propionate ester (1.0 eq) in dry DCM under an argon atmosphere and cool to -78 °C.

    • Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise, and stir the mixture for 30 minutes.

    • Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise, and stir for another 1 hour to form the titanium enolate.

    • Add the aldehyde (1.2 eq) dropwise, and continue stirring at -78 °C for 4 hours.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR analysis.

    • Purify the product by flash column chromatography.

Protocol 2: Diastereoselective Grignard Addition to an N-Glyoxylate Imine of this compound

This protocol outlines a general procedure for the diastereoselective addition of a Grignard reagent to an imine derived from a (+)-neomenthyl glyoxylate.

  • Preparation of the N-Glyoxylate Imine:

    • To a solution of (+)-neomenthyl glyoxylate (1.0 eq) and a primary amine (e.g., benzylamine, 1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine, which can often be used without further purification.

  • Grignard Addition:

    • Dissolve the N-glyoxylate imine (1.0 eq) in dry THF under an argon atmosphere and cool to -78 °C.

    • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.5 eq) dropwise.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Warm the mixture to room temperature and extract with ethyl acetate.

    • Wash the organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR.

    • Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Step 1: Substrate Preparation cluster_reaction Step 2: Diastereoselective Reaction cluster_analysis Step 3: Analysis cluster_cleavage Step 4: Auxiliary Cleavage cluster_product Step 5: Final Product start Start with This compound ester Attach Prochiral Substrate start->ester reaction Perform Reaction (e.g., Aldol, Grignard) ester->reaction analysis Determine Diastereomeric Ratio (NMR, HPLC) reaction->analysis cleavage Cleave this compound Auxiliary analysis->cleavage product Isolate Chiral Product cleavage->product

Caption: General experimental workflow for a this compound-controlled diastereoselective synthesis.

troubleshooting_logic start Low Diastereoselectivity? temp Optimize Temperature (Lower is often better) start->temp Yes no_issue Proceed with Synthesis start->no_issue No solvent Screen Solvents (Toluene, DCM, THF) temp->solvent lewis_acid Vary Lewis Acid and Stoichiometry solvent->lewis_acid success High Diastereoselectivity lewis_acid->success

Caption: Troubleshooting decision tree for addressing low diastereoselectivity.

transition_state_model cluster_model Chelated Transition State Model (Aldol Reaction) Reagent_Approach Electrophile (Aldehyde) approaches the enolate Transition_State Chair-like Six-membered Transition State Reagent_Approach->Transition_State Product Favored Diastereomer is Formed Transition_State->Product Steric_Hindrance Bulky Isopropyl Group of This compound blocks one face Steric_Hindrance->Transition_State directs approach

Caption: Conceptual model of a chelated transition state in a this compound-controlled aldol reaction.

References

Technical Support Center: Asymmetric Synthesis with (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges, particularly low yields, in asymmetric synthesis using (+)-neomenthol as a chiral auxiliary.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My overall chemical yield is low after the alkylation and cleavage steps. What are the common causes?

Low overall yield can stem from issues at multiple stages of the synthesis. A systematic approach is crucial to identify the bottleneck.

  • Incomplete Enolate Formation: The first critical step is the quantitative deprotonation of the α-carbon. If enolate formation is incomplete, the remaining starting material will not react, thus lowering the yield.

  • Side Reactions of the Enolate: Enolates are strong bases and can participate in side reactions, such as proton exchange with the solvent or reaction with impurities.

  • Poor Diastereoselectivity: If the alkylation step has low diastereoselectivity, a significant portion of the material will be the undesired diastereomer, which is often difficult to separate and leads to a low yield of the target molecule.

  • Difficult Auxiliary Cleavage: The conditions required to hydrolyze the neomenthyl ester might be too harsh, leading to decomposition of the desired product. Incomplete cleavage also contributes to a lower isolated yield.

  • Product Loss During Purification: The separation of the desired product from the recovered this compound and any remaining starting materials or byproducts can be challenging and may lead to significant material loss.

Q2: The diastereomeric excess (d.e.) of my product is lower than expected. How can I improve it?

Low diastereoselectivity is a common problem and is highly dependent on the reaction conditions. The bulky nature of the neomenthyl group is intended to shield one face of the enolate, but its effectiveness can be compromised.

  • Reaction Temperature: Temperature plays a critical role in diastereoselectivity. Generally, lower temperatures lead to higher d.e. because the transition states leading to the different diastereomers have different energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy transition state. An "inverted temperature dependence," where selectivity increases with temperature, has been observed in some lithium enolate reactions, highlighting the complexity of these systems.[1]

  • Solvent Choice: The solvent affects the aggregation state and solvation of the lithium enolate, which in turn influences the stereochemical outcome.[2] Tetrahydrofuran (THF) is commonly used, but its concentration can impact selectivity.[1] In some cases, less coordinating solvents might enhance the steric influence of the chiral auxiliary.

  • Base and Counterion: The choice of base (e.g., LDA, NaHMDS, KHMDS) determines the metal counterion of the enolate. The nature of this counterion affects the geometry and aggregation of the enolate, which can significantly impact the facial selectivity of the alkylation.

Frequently Asked Questions (FAQs)

This section covers broader questions about using this compound as a chiral auxiliary.

Q1: What is the general workflow for an asymmetric alkylation using this compound?

The process involves three main stages: attachment of the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary.

Asymmetric Synthesis Workflow sub Substrate (Carboxylic Acid) ester Attach Auxiliary (Esterification) sub->ester aux This compound aux->ester neomenthyl_ester (+)-Neomenthyl Ester ester->neomenthyl_ester alkylation Diastereoselective Alkylation neomenthyl_ester->alkylation adduct Alkylated Adduct (Diastereomeric Mixture) alkylation->adduct cleavage Cleave Auxiliary (Hydrolysis) adduct->cleavage product Chiral Product cleavage->product recovered_aux Recovered This compound cleavage->recovered_aux Troubleshooting_Low_Yield start Low Overall Yield check_enolate Check Enolate Formation (TLC, Quench small aliquot) start->check_enolate incomplete_enolate Incomplete Enolate Formation check_enolate->incomplete_enolate No check_de Analyze Diastereomeric Ratio (NMR, GC) check_enolate->check_de Yes solution_enolate Solution: - Use stronger base (e.g., KHMDS) - Check purity/titer of n-BuLi - Ensure anhydrous conditions incomplete_enolate->solution_enolate low_de Low Diastereoselectivity check_de->low_de No check_cleavage Monitor Auxiliary Cleavage (TLC) check_de->check_cleavage Yes solution_de Solution: - Lower reaction temperature (-78°C or lower) - Screen different solvents - Change enolate counterion (Na, K) low_de->solution_de incomplete_cleavage Incomplete or messy cleavage check_cleavage->incomplete_cleavage No ok Yield Issue Resolved check_cleavage->ok Yes solution_cleavage Solution: - Use milder conditions (LiOH, 0°C) - Consider reductive cleavage (LiAlH4) - Check for product decomposition incomplete_cleavage->solution_cleavage

References

Technical Support Center: Troubleshooting Epimerization During (+)-Neomenthol Auxiliary Removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting epimerization during the removal of (+)-neomenthol chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during this compound auxiliary removal?

A: Epimerization is the change in the configuration of one of several stereocenters in a molecule. During the removal of a chiral auxiliary like this compound, the adjacent newly created stereocenter (typically at the α-position to a carbonyl group) is susceptible to epimerization. This is a significant concern as it leads to a loss of stereochemical purity in your target molecule, reducing the enantiomeric excess (e.e.) and potentially impacting its biological activity.

Q2: What is the primary mechanism that leads to epimerization?

A: The most common mechanism for epimerization at the α-position to a carbonyl group is through the formation of an enol or enolate intermediate.[1] The α-proton is acidic and can be abstracted by a base. The resulting planar enolate can then be re-protonated from either face, leading to a mixture of diastereomers. Conditions that favor enolate formation, such as the presence of strong bases or high temperatures, increase the risk of epimerization.

Q3: Which factors can influence the extent of epimerization?

A: Several factors can influence the degree of epimerization during auxiliary removal:

  • Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent epimerization.

  • Base/Acid Strength: Strong bases are more likely to deprotonate the α-carbon, leading to enolate formation. Similarly, strong acids can catalyze enol formation.

  • Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of epimerization.

  • Solvent: The choice of solvent can influence the stability and reactivity of intermediates.

  • Substrate Structure: The acidity of the α-proton and steric hindrance around the stereocenter can affect the rate of epimerization.

Q4: Are there any general strategies to minimize epimerization?

A: Yes, several strategies can be employed:

  • Use Milder Conditions: Opt for the mildest possible conditions (lower temperature, weaker base/acid) that still effectively cleave the auxiliary.

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the auxiliary removal is complete.

  • Choose the Right Reagents: Select reagents known for their selectivity and mildness. For example, using a milder reducing agent like lithium borohydride (LiBH4) instead of lithium aluminum hydride (LiAlH4) might be beneficial.

  • Careful Work-up: The work-up procedure should also be designed to avoid conditions that could cause epimerization. This includes avoiding prolonged exposure to acidic or basic aqueous solutions.

Troubleshooting Guides

This section provides guidance on specific issues you might encounter during the removal of your this compound auxiliary.

Issue 1: Significant Epimerization Observed After Hydrolytic Cleavage (e.g., using NaOH or KOH)
Potential Cause Troubleshooting Step Rationale
Strongly basic conditions Use a weaker base (e.g., LiOH) or perform the reaction at a lower temperature (e.g., 0 °C to room temperature).Reduces the rate of enolate formation.
Prolonged reaction time Monitor the reaction by TLC or HPLC and quench immediately upon completion.Minimizes the time the product is exposed to epimerizing conditions.
Work-up procedure Neutralize the reaction mixture carefully with a mild acid (e.g., NH4Cl solution) at low temperature.Avoids exposing the product to harsh pH changes that can catalyze epimerization.
Issue 2: Epimerization During Reductive Cleavage (e.g., using LiAlH₄)
Potential Cause Troubleshooting Step Rationale
Harshness of the reducing agent Consider using a milder reducing agent such as lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) with an activating agent if necessary.[2][3]Milder hydrides are less basic and can reduce the risk of deprotonation at the α-carbon.
High reaction temperature Perform the reduction at a lower temperature (e.g., -78 °C to 0 °C).Decreases the rate of potential side reactions, including epimerization.
Quenching procedure Use a careful quenching procedure at low temperature, such as the Fieser workup (sequential addition of water, then 15% NaOH, then more water).Controls the exotherm and avoids localized high concentrations of base.
Issue 3: Epimerization During Transesterification
Potential Cause Troubleshooting Step Rationale
Lewis acid or base catalyst is too strong Screen for milder catalysts. Organocatalysts can sometimes offer higher selectivity under milder conditions.A less harsh catalyst is less likely to promote enolization.
Elevated temperatures Attempt the reaction at a lower temperature, even if it requires a longer reaction time.Balances reaction rate with the preservation of stereochemical integrity.
Equilibrium favoring epimerization Remove the product from the reaction mixture as it is formed, if feasible (e.g., by crystallization or extraction).Shifts the equilibrium away from the epimerized product.

Data Presentation

The following table summarizes expected outcomes for different auxiliary removal methods based on literature for similar chiral auxiliaries. Note: The extent of epimerization is highly substrate-dependent and these values should be considered as a general guide.

Removal Method Reagents Typical Conditions Expected Epimerization Reference
Reductive Cleavage LiAlH₄, Et₂O-10 °C to 0 °CLow to moderate[4]
Reductive Cleavage LiH₂NBH₃, THFRoom TemperatureLow[4]
Oxidative Cleavage NaClO₂, tBuOH, 2-methyl-2-buteneRoom TemperatureVery Low (>98% ee)[4]
Hydrolytic Cleavage LiOH, H₂O₂0 °C to Room TemperatureLow to moderate[5]

Experimental Protocols

Protocol 1: Reductive Cleavage of a this compound Ester with LiAlH₄

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -10 °C in an ice-salt bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in the same solvent to the cooled solution of the substrate.

  • Reaction: Stir the reaction mixture at -10 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction at -10 °C by the sequential slow addition of:

    • Water (X mL per gram of LiAlH₄)

    • 15% aqueous NaOH solution (X mL per gram of LiAlH₄)

    • Water (3X mL per gram of LiAlH₄)

  • Work-up: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with Et₂O or THF.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography.

  • Analysis: Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC to assess the extent of epimerization.[2][4][6][7][8][9]

Protocol 2: Hydrolytic Cleavage of a this compound Amide with LiOH/H₂O₂

  • Preparation: Dissolve the N-acyl amide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (4.0 eq) followed by an aqueous solution of lithium hydroxide (LiOH) (2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C and monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

  • Work-up: Acidify the mixture to pH ~3 with a mild acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Analysis: Analyze the stereochemical purity of the product using chiral HPLC or by converting it to a diastereomeric derivative for ¹H NMR analysis.[2][4][6][7][8][9]

Visualizations

Epimerization_Mechanism Substrate Chiral Substrate (R-configuration) Enolate Achiral Enolate Intermediate Substrate->Enolate - H⁺ Base Base Proton_Source Proton Source (e.g., H₂O) Product_R Desired Product (R-configuration) Product_S Epimerized Product (S-configuration) Enolate->Product_R + H⁺ (re-face) Enolate->Product_S + H⁺ (si-face)

Caption: Mechanism of base-catalyzed epimerization via an achiral enolate intermediate.

Auxiliary_Removal_Workflow Start Substrate with This compound Auxiliary Cleavage Auxiliary Removal (e.g., Hydrolysis, Reduction) Start->Cleavage Workup Reaction Work-up & Purification Cleavage->Workup Analysis Stereochemical Analysis (NMR, Chiral HPLC) Workup->Analysis Desired_Product Enantiopure Product Analysis->Desired_Product High e.e. Epimerized_Product Epimerized Product Analysis->Epimerized_Product Low e.e.

Caption: General experimental workflow for chiral auxiliary removal and analysis of epimerization.

References

Technical Support Center: Optimization of (+)-Neomenthol Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the alkylation of (+)-neomenthol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for achieving high diastereoselectivity in the alkylation of this compound?

A1: Achieving high diastereoselectivity is primarily dependent on steric hindrance and the choice of reagents and reaction conditions. The bulky isopropyl group of the neomenthol moiety directs the incoming electrophile to the less hindered face. Key parameters to control include the choice of base, solvent, temperature, and the nature of the alkylating agent. For instance, using a bulky, non-nucleophilic base can favor the formation of the desired diastereomer.

Q2: I am observing low yields for my alkylation reaction. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Inefficient Deprotonation: The chosen base may not be strong enough to completely deprotonate the hydroxyl group of this compound. Consider using a stronger base or increasing the equivalents of the current base.

  • Side Reactions: The alkylating agent might be reacting with the solvent or undergoing elimination reactions, especially at higher temperatures. Ensure the solvent is anhydrous and consider running the reaction at a lower temperature.

  • Steric Hindrance: If the alkylating agent is very bulky, the reaction rate can be significantly slow. It may be necessary to use a more reactive electrophile or extend the reaction time.[1]

  • Poor Quality Reagents: Ensure the purity of this compound, the alkylating agent, and the solvent. Impurities can interfere with the reaction.

Q3: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve this?

A3: Poor diastereoselectivity is a common issue and can be addressed by:

  • Optimizing the Solvent: The polarity of the solvent can influence the transition state of the reaction. Non-polar solvents may enhance the steric influence of the chiral auxiliary.[2]

  • Varying the Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Changing the Base/Counterion: The nature of the cation from the base can affect the aggregation state and reactivity of the resulting alkoxide, thereby influencing stereoselectivity.

  • Modifying the Alkylating Agent: The structure of the electrophile plays a significant role. Less bulky and more reactive alkylating agents might show different selectivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Reaction or Very Low Conversion 1. Inactive catalyst or base. 2. Reaction temperature is too low. 3. Poor quality of starting materials. 4. Insufficient reaction time.1. Use fresh or newly purchased catalyst/base. 2. Gradually increase the reaction temperature. 3. Purify starting materials before use. 4. Monitor the reaction over a longer period.
Formation of Multiple Products (Side Reactions) 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. The base is too nucleophilic. 3. Presence of water or other impurities.1. Decrease the reaction temperature. 2. Switch to a bulkier, non-nucleophilic base (e.g., LDA instead of NaH for certain substrates).[1] 3. Use anhydrous solvents and dry glassware.
Difficulty in Product Isolation/Purification 1. Similar polarities of the product and unreacted starting material. 2. Formation of emulsions during workup.1. Optimize column chromatography conditions (e.g., solvent gradient, different stationary phase). 2. Use brine to break emulsions during aqueous workup.
Inconsistent Results Between Batches 1. Variability in reagent quality or concentration. 2. Inconsistent reaction setup and conditions (e.g., stirring rate, heating).1. Standardize reagent sources and perform quality control. 2. Maintain a detailed and consistent experimental protocol for each run.

Experimental Protocols

General Procedure for Alkylation of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of this compound in an anhydrous solvent (e.g., THF) to a stirred suspension of a base (e.g., NaH) at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Add the alkylating agent dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC or GC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Base and Solvent for a Model Alkylation Reaction

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1NaH (1.2)THF2547585:15
2NaH (1.4)THF2528288:12
3NaH (1.2)Dioxane2546880:20
4KH (1.2)THF2547887:13
5LDA (1.2)THF-78 to 2566592:8

Note: This table is a representative example based on general principles and may not reflect specific experimental outcomes.

Visualizations

experimental_workflow start Start prep 1. Preparation This compound, Base, Anhydrous Solvent start->prep deprot 2. Deprotonation Formation of Alkoxide prep->deprot alkyl 3. Alkylation Addition of Electrophile deprot->alkyl react 4. Reaction Monitoring (TLC/GC) alkyl->react quench 5. Quenching (e.g., aq. NH4Cl) react->quench Reaction Complete extract 6. Extraction & Drying quench->extract purify 7. Purification (Column Chromatography) extract->purify product Final Product purify->product troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield poor_selectivity Poor Diastereoselectivity? start->poor_selectivity no_reaction No Reaction? start->no_reaction check_base Check Base Strength & Equivalents low_yield->check_base Yes check_temp_time Optimize Temperature & Time low_yield->check_temp_time Yes check_reagents Verify Reagent Purity low_yield->check_reagents Yes optimize_solvent Screen Solvents poor_selectivity->optimize_solvent Yes optimize_temp Lower Reaction Temperature poor_selectivity->optimize_temp Yes change_base Change Base/Counterion poor_selectivity->change_base Yes no_reaction->check_base Yes no_reaction->check_reagents Yes

References

Preventing side reactions in (+)-Neomenthol-based syntheses

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for syntheses utilizing (+)-neomenthol as a chiral auxiliary. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing side reactions in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during syntheses involving this compound and its derivatives.

Issue 1: Poor Diastereoselectivity in Diels-Alder Reactions

Question: My Diels-Alder reaction using a (+)-neomenthyl acrylate derivative is showing poor diastereoselectivity (endo/exo ratio is low). What are the potential causes and how can I improve it?

Answer:

Poor diastereoselectivity in Diels-Alder reactions with menthol-derived auxiliaries is a known issue. While the chiral auxiliary is intended to block one face of the dienophile, several factors can lead to the formation of a mixture of diastereomers.

Potential Causes:

  • Steric Hindrance: The isopropyl group of the neomenthol moiety may not be sufficient to provide complete facial shielding of the dienophile.

  • Reaction Temperature: Higher reaction temperatures can overcome the energy barrier between the endo and exo transition states, leading to a loss of selectivity. Diels-Alder reactions are often reversible, and under thermodynamic control (higher temperatures), the more stable exo product can be favored.

  • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst can significantly influence the endo/exo ratio. Some Lewis acids may not chelate effectively with the acrylate, leading to a less organized transition state.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Run the reaction at lower temperatures to favor the kinetically controlled endo product. It is advisable to start at 0 °C and incrementally decrease the temperature (e.g., -20 °C, -78 °C).

  • Screen Lewis Acids: Different Lewis acids can have a profound impact on diastereoselectivity. Consider screening catalysts such as BF₃·OEt₂, TiCl₄, SnCl₄, and AlCl₃. The catalyst can enhance the dienophile's reactivity and lock its conformation to favor one transition state.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, THF).

  • Modify the Auxiliary: If diastereoselectivity remains low, consider if a bulkier chiral auxiliary might be necessary for your specific substrate.

Issue 2: Epimerization of the α-Stereocenter

Question: I'm observing epimerization at the newly formed stereocenter alpha to the carbonyl group after my reaction or during auxiliary cleavage. How can I prevent this?

Answer:

Epimerization at the α-carbon is a common side reaction, particularly if the proton at this position is acidic. This occurs through the formation of an enol or enolate intermediate, which is planar and achiral, allowing for reprotonation from either face.

Potential Causes:

  • Basic or Acidic Conditions: Exposure of the product to harsh basic or acidic conditions during workup or purification can catalyze enolization and subsequent epimerization.

  • Elevated Temperatures: Higher temperatures can provide the energy needed for enolization.

  • Prolonged Reaction Times: Leaving the reaction mixture for extended periods, especially in the presence of reagents that can act as a base or acid, can lead to epimerization.

Troubleshooting Steps:

  • Mild Workup Conditions: Use mild acidic (e.g., saturated NH₄Cl solution) or basic (e.g., saturated NaHCO₃ solution) conditions for your workup. Avoid strong acids or bases.

  • Control Temperature: Perform the reaction and subsequent workup at low temperatures to minimize the rate of epimerization.

  • Purification Method: Column chromatography on silica gel can sometimes be acidic enough to cause epimerization of sensitive compounds. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or alternative purification methods like crystallization.

  • Auxiliary Cleavage Conditions: Choose cleavage conditions that are known to be mild and less likely to cause epimerization. For example, for reductive cleavage, some reagents are milder than others.

Issue 3: Side Reactions During Auxiliary Cleavage with Hydride Reagents

Question: When removing the this compound auxiliary using lithium aluminum hydride (LiAlH₄), I'm getting a mixture of products and incomplete reaction. What are the common side reactions and how can I achieve a clean cleavage?

Answer:

Cleavage of the ester linkage to remove the this compound auxiliary is a critical step. While LiAlH₄ is a powerful reducing agent capable of reducing the ester to the corresponding primary alcohol, several side reactions can occur.

Common Side Reactions:

  • Reduction of Other Functional Groups: LiAlH₄ is a non-selective reducing agent and will also reduce other functional groups in your molecule, such as amides, nitriles, or even other esters.

  • Incomplete Reaction: Insufficient reagent or reaction time can lead to incomplete cleavage, resulting in a mixture of starting material and the desired product.

  • Formation of Byproducts: The strongly basic nature of the aluminate intermediates can potentially lead to other side reactions.

Troubleshooting Steps:

  • Protect Other Functional Groups: If your molecule contains other reducible functional groups, they must be protected prior to the LiAlH₄ reduction step.

  • Use Sufficient Reagent: Ensure you are using a sufficient excess of LiAlH₄ to drive the reaction to completion. Typically, 2-3 equivalents are used for ester reductions.

  • Control Reaction Temperature: The reaction is typically performed at 0 °C and then allowed to warm to room temperature. For more sensitive substrates, maintaining a lower temperature for a longer period may be beneficial.

  • Alternative Reducing Agents: Consider using a milder reducing agent if selectivity is an issue. For example, diisobutylaluminium hydride (DIBAL-H) can sometimes be used to reduce esters to aldehydes at low temperatures, which can then be further reduced to the alcohol under more controlled conditions.

  • Alternative Cleavage Methods: If reductive cleavage is problematic, consider other methods such as saponification (hydrolysis with a base like LiOH or NaOH) to yield the carboxylic acid, followed by further synthetic modifications.

Quantitative Data Summary

Due to the proprietary and varied nature of specific research projects, a comprehensive table of quantitative data for all possible side reactions is not feasible. However, the following table provides representative data for diastereoselectivity in a Diels-Alder reaction, illustrating how reaction conditions can influence the outcome.

EntryDienophileDieneLewis Acid (equiv.)SolventTemp (°C)endo:exo RatioYield (%)
1(+)-Neomenthyl AcrylateCyclopentadieneNoneCH₂Cl₂2570:3085
2(+)-Neomenthyl AcrylateCyclopentadieneBF₃·OEt₂ (1.1)CH₂Cl₂-7895:592
3(+)-Neomenthyl AcrylateCyclopentadieneTiCl₄ (1.1)CH₂Cl₂-78>99:190
4(+)-Neomenthyl AcrylateIsopreneBF₃·OEt₂ (1.1)Toluene-2088:1278

Note: The data in this table is illustrative and based on typical results reported in the literature for similar chiral auxiliaries. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (+)-neomenthyl-derived dienophile (1.0 equiv.) and the appropriate solvent (e.g., CH₂Cl₂).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 equiv.) dropwise to the stirred solution. Stir for 15-30 minutes.

  • Diene Addition: Add the diene (1.2-1.5 equiv.) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: General Procedure for Reductive Cleavage of the this compound Auxiliary with LiAlH₄
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of the this compound-adduct (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • LiAlH₄ Addition: Carefully add LiAlH₄ (2.0-3.0 equiv.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Sequentially and slowly add H₂O (x mL), followed by 15% aqueous NaOH (x mL), and then H₂O again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Workup: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography to isolate the desired alcohol and the recovered this compound.

Visualizations

Diels_Alder_Troubleshooting start Diels-Alder Reaction with (+)-Neomenthyl Acrylate issue Poor Diastereoselectivity (Low endo:exo ratio) start->issue cause1 High Temperature issue->cause1 Potential Cause cause2 Suboptimal Lewis Acid issue->cause2 Potential Cause cause3 Solvent Effects issue->cause3 Potential Cause solution1 Decrease Reaction Temperature (-78°C) cause1->solution1 Solution solution2 Screen Lewis Acids (e.g., TiCl4, BF3.OEt2) cause2->solution2 Solution solution3 Vary Solvent Polarity cause3->solution3 Solution outcome Improved Diastereoselectivity solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for poor diastereoselectivity.

Auxiliary_Cleavage_Pathway start Adduct with This compound Auxiliary reductive_cleavage Reductive Cleavage (e.g., LiAlH4) start->reductive_cleavage saponification Saponification (e.g., LiOH) start->saponification product_alcohol Primary Alcohol + Recovered Auxiliary reductive_cleavage->product_alcohol Desired side_reaction Side Reaction: Reduction of other functional groups reductive_cleavage->side_reaction Potential Issue product_acid Carboxylic Acid + Recovered Auxiliary saponification->product_acid

Caption: Decision pathway for chiral auxiliary removal.

Technical Support Center: Scaling Up Reactions with (+)-Neomenthol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the (+)-Neomenthol chiral auxiliary in their synthetic processes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions from the lab to pilot plant and beyond.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound as a chiral auxiliary in large-scale synthesis?

A1: (+)-Neomenthal is an attractive chiral auxiliary for industrial applications due to several key factors. Derived from the naturally abundant chiral pool, it is a cost-effective and readily available starting material. Its rigid cyclohexane backbone provides a well-defined steric environment, which can lead to high levels of diastereoselectivity in asymmetric transformations. Furthermore, it is a recoverable and recyclable reagent, which is a critical consideration for process economy and sustainability in large-scale manufacturing.

Q2: What are the most common challenges encountered when scaling up reactions involving this compound?

A2: The most frequently reported challenges during the scale-up of reactions utilizing this compound as a chiral auxiliary include:

  • Maintaining Diastereoselectivity: Achieving the same high levels of diastereoselectivity observed in the laboratory can be challenging on a larger scale due to variations in mixing, heat transfer, and addition rates.

  • Auxiliary Removal and Recovery: Efficient cleavage of the auxiliary without compromising the stereochemical integrity of the product and ensuring high recovery yields of the this compound for reuse can be complex at scale.

  • Purification of Diastereomers: The separation of the desired diastereomer from the reaction mixture, which may contain the starting materials, the auxiliary, and other byproducts, often requires optimization of crystallization or chromatography methods for large quantities.

  • Thermal Management: Exothermic reactions can pose a significant safety risk on a large scale. Proper thermal management is crucial to prevent runaway reactions and ensure consistent product quality.

Q3: How can I improve the diastereoselectivity of my reaction at a larger scale?

A3: To enhance diastereoselectivity during scale-up, consider the following:

  • Temperature Control: Precise and consistent temperature control is critical. Even minor temperature fluctuations can impact the transition state energies and, consequently, the diastereomeric ratio.

  • Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome. A solvent that was optimal on a small scale might not be the best for a larger reaction due to differences in solubility and reaction kinetics.

  • Reagent Addition Rate: Slow and controlled addition of reagents, particularly the nucleophile or electrophile, can help maintain a consistent reaction environment and improve selectivity.

  • Mixing Efficiency: Ensure efficient and homogenous mixing throughout the reaction vessel to avoid localized "hot spots" or concentration gradients that can lead to side reactions and reduced selectivity.

Q4: What are the recommended methods for removing the this compound auxiliary at an industrial scale?

A4: The choice of cleavage method depends on the nature of the substrate and the stability of the desired product. Common industrial methods include:

  • Hydrolysis: Basic or acidic hydrolysis is a common and cost-effective method. However, care must be taken to avoid epimerization or degradation of the product.

  • Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used for the reductive removal of the auxiliary, particularly from ester linkages.

  • Transesterification: This method can be employed to convert the neomenthyl ester to a simpler ester, facilitating purification and recovery of the auxiliary.

Q5: How can I efficiently recover and recycle the this compound auxiliary?

A5: After cleavage, the this compound can typically be recovered from the reaction mixture by extraction or distillation. The recovered auxiliary should be analyzed for purity before reuse. Impurities can potentially interfere with subsequent reactions and affect diastereoselectivity. Recrystallization or distillation may be necessary to purify the recovered this compound to the required specification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of reactions involving the this compound chiral auxiliary.

Problem Potential Cause(s) Suggested Solution(s)
Decreased Diastereoselectivity 1. Inefficient temperature control. 2. Poor mixing leading to localized concentration/temperature gradients. 3. Change in optimal solvent for the larger scale. 4. Too rapid addition of reagents.1. Implement more robust temperature control systems. 2. Optimize stirrer design and speed for the reactor geometry. 3. Screen alternative solvents or solvent mixtures. 4. Use a syringe pump or a controlled addition funnel for slow, continuous addition.
Incomplete Reaction 1. Insufficient reaction time at the larger scale. 2. Deactivation of reagents or catalysts. 3. Poor solubility of reactants at the scaled-up concentration.1. Monitor the reaction progress by in-process controls (e.g., HPLC, GC) and extend the reaction time if necessary. 2. Ensure the quality and purity of all reagents and catalysts. 3. Consider using a co-solvent or increasing the reaction temperature (if compatible with selectivity).
Formation of Byproducts 1. Localized overheating due to poor heat dissipation. 2. Side reactions due to prolonged reaction times. 3. Presence of impurities in starting materials or the auxiliary.1. Improve heat transfer by using a jacketed reactor with efficient cooling. 2. Optimize reaction time to maximize product formation while minimizing byproduct generation. 3. Ensure all starting materials meet the required purity specifications.
Difficult Auxiliary Cleavage 1. Incomplete hydrolysis or reduction. 2. Epimerization of the product under cleavage conditions. 3. Formation of stable emulsions during workup.1. Increase the stoichiometry of the cleavage reagent or the reaction time/temperature. 2. Screen for milder cleavage conditions (e.g., different base/acid, lower temperature). 3. Employ different workup procedures, such as using a different solvent system or adding a phase-transfer catalyst.
Low Recovery of this compound 1. Degradation of the auxiliary during cleavage or workup. 2. Inefficient extraction or distillation. 3. Volatilization of the auxiliary during solvent removal.1. Use milder conditions for cleavage and workup. 2. Optimize the extraction solvent and pH, or the distillation conditions (pressure, temperature). 3. Use a rotary evaporator with a cooled trap to minimize losses.
Difficulty in Product Crystallization 1. Presence of impurities inhibiting crystal formation. 2. Inappropriate solvent system for crystallization. 3. Supersaturation not being reached.1. Purify the crude product by column chromatography before crystallization. 2. Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. 3. Concentrate the solution or add an anti-solvent to induce crystallization. Seeding with a small crystal of the pure product can also be effective.

Experimental Protocols

General Protocol for Asymmetric Alkylation using this compound Acrylate (Illustrative Example)

Note: This is a generalized protocol and must be optimized for specific substrates and scales.

  • Esterification: In a suitable reactor, dissolve this compound in an appropriate solvent (e.g., toluene). Add acryloyl chloride dropwise at a controlled temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). Work up the reaction by washing with aqueous base and brine, then dry the organic layer and concentrate to afford the (+)-neomenthyl acrylate.

  • Conjugate Addition: To a solution of the (+)-neomenthyl acrylate in a dry, aprotic solvent (e.g., THF) under an inert atmosphere, add the desired nucleophile (e.g., a Grignard reagent or an organocuprate) at a low temperature (e.g., -78 °C). The addition should be performed slowly and with efficient stirring.

  • Quenching and Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel or by crystallization to isolate the major diastereomer.

  • Auxiliary Cleavage: The purified diastereomer is then subjected to hydrolysis (e.g., with LiOH in a mixture of THF and water) or another appropriate cleavage method to yield the desired chiral product and recover the this compound auxiliary.

Parameter Lab Scale (1g) Pilot Scale (1kg) Key Considerations for Scale-Up
Solvent Volume 10-20 mL10-20 LEnsure adequate mixing and heat transfer. Consider solubility at higher concentrations.
Addition Time 5-10 minutes1-2 hoursSlower addition at scale is crucial to control exotherms and maintain selectivity.
Reaction Time 1-3 hours3-6 hoursReaction times may need to be adjusted based on in-process monitoring.
Workup Volume 50-100 mL50-100 LHandle larger volumes and potential for emulsion formation.
Purification Method Column ChromatographyCrystallization or Large-Scale ChromatographyCrystallization is often more economical at scale.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Cleavage cluster_recovery Auxiliary Recovery start Start: this compound & Acryloyl Chloride esterification Esterification start->esterification conjugate_addition Conjugate Addition esterification->conjugate_addition workup Quench & Workup conjugate_addition->workup purification Diastereomer Purification (Crystallization/Chromatography) workup->purification cleavage Auxiliary Cleavage purification->cleavage final_product Final Chiral Product cleavage->final_product recovery Recovery of this compound cleavage->recovery from cleavage mixture purify_aux Purification of Auxiliary recovery->purify_aux recycle Recycle purify_aux->recycle

Caption: General experimental workflow for asymmetric synthesis using this compound chiral auxiliary.

troubleshooting_diastereoselectivity cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Diastereoselectivity at Scale cause1 Inadequate Temperature Control problem->cause1 cause2 Inefficient Mixing problem->cause2 cause3 Rapid Reagent Addition problem->cause3 cause4 Suboptimal Solvent problem->cause4 solution1 Improve Reactor Heating/Cooling System cause1->solution1 solution2 Optimize Stirrer Design & Speed cause2->solution2 solution3 Implement Controlled Addition cause3->solution3 solution4 Screen Solvents cause4->solution4

Caption: Troubleshooting logic for addressing low diastereoselectivity during scale-up.

Technical Support Center: Determination of Enantiomeric Excess with (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (+)-neomenthol as a chiral derivatizing agent for the determination of enantiomeric excess (ee). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound for determining enantiomeric excess?

A1: The fundamental principle involves converting a pair of enantiomers into a pair of diastereomers. This compound, a chiral molecule, is reacted with the analyte (e.g., a racemic carboxylic acid or alcohol) to form diastereomeric esters. Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess different properties. This difference allows for their separation and quantification using standard analytical techniques like NMR, GC, or HPLC.[1][2] The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original sample.

Q2: For which classes of compounds is this compound a suitable chiral derivatizing agent?

A2: this compound is primarily effective for the derivatization of chiral carboxylic acids, alcohols, and amines. For carboxylic acids and alcohols, it forms diastereomeric esters. For amines, it can be used after conversion to a suitable derivative that can react with an alcohol. The effectiveness of (+)-neomenthal depends on the specific structure of the analyte and its ability to form stable diastereomers with clear spectral or chromatographic differences.

Q3: What are the main analytical techniques used to analyze the diastereomers formed with this compound?

A3: The most common techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The diastereomers will exhibit distinct signals in the NMR spectrum (typically ¹H or ¹³C NMR), allowing for quantification by integrating the respective peaks.[3]

  • Gas Chromatography (GC): The diastereomeric esters often have different retention times on a standard achiral capillary column, enabling their separation and quantification.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, the diastereomers can be separated on a standard achiral stationary phase due to their different interactions with the stationary and mobile phases.[4]

Q4: How do I choose between NMR, GC, and HPLC for my analysis?

A4: The choice of technique depends on several factors:

  • NMR: Provides detailed structural information and is non-destructive. It is often the quickest method if the signals of the diastereomers are well-resolved. However, it may lack the sensitivity of chromatographic methods.

  • GC: Offers high resolution and sensitivity, particularly with a flame ionization detector (FID). It is suitable for volatile and thermally stable derivatives.

  • HPLC: A versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile. The choice of detector (e.g., UV-Vis, MS) can enhance sensitivity and selectivity.

Troubleshooting Guides

This section addresses common issues encountered during the determination of enantiomeric excess using this compound.

Issue 1: Incomplete Derivatization Reaction
Symptom Possible Cause Suggested Solution
Presence of starting material in the reaction mixture (NMR, GC, or HPLC).Insufficient reagent.Increase the molar excess of this compound and the coupling agent (e.g., DCC, EDC).
Low reaction temperature or short reaction time.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or a quick analytical run.
Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents. Water can hydrolyze the activated intermediate.
Steric hindrance around the functional group of the analyte.Consider using a less hindered derivatizing agent if possible, or explore more forcing reaction conditions (higher temperature, stronger catalyst).
Issue 2: Poor Separation of Diastereomers
Symptom Possible Cause (HPLC) Suggested Solution (HPLC)
Co-elution or overlapping peaks of the diastereomers.Inappropriate mobile phase composition.Optimize the mobile phase by varying the solvent ratio or trying different solvent systems (e.g., hexane/isopropanol, hexane/ethyl acetate).[5]
Unsuitable stationary phase.While an achiral column should work, the selectivity can vary. Try a different type of achiral column (e.g., C18, silica).
Symptom Possible Cause (GC) Suggested Solution (GC)
Inadequate temperature program.Optimize the temperature ramp rate and initial/final temperatures to improve resolution.
Column overloading.Inject a smaller sample volume or a more dilute sample.
Symptom Possible Cause (NMR) Suggested Solution (NMR)
Overlapping signals of the diastereomers.Use a higher field strength NMR spectrometer. Try a different deuterated solvent to induce different chemical shifts.
Issue 3: Inaccurate or Irreproducible ee Values
Symptom Possible Cause Suggested Solution
ee values vary between runs.Inconsistent integration of peaks.Ensure consistent baseline correction and integration parameters in the processing software. For NMR, ensure complete relaxation of the signals being integrated.
Racemization of the analyte or diastereomers.Avoid harsh reaction conditions (strong acid/base, high temperatures) that could cause epimerization at the chiral center.[6]
Kinetic resolution during derivatization.Ensure the derivatization reaction goes to completion. Incomplete reactions can lead to an overestimation of the ee of the more reactive enantiomer.
Impurities in the this compound.Use high-purity this compound. Impurities can lead to interfering peaks.

Experimental Protocols

Protocol 1: Derivatization of a Chiral Carboxylic Acid with this compound and Analysis by HPLC

This protocol describes the formation of diastereomeric esters from a chiral carboxylic acid and this compound, followed by HPLC analysis.

Materials:

  • Chiral carboxylic acid (e.g., (R/S)-2-phenylpropionic acid)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • HPLC grade solvents (e.g., hexane, isopropanol)

Procedure:

  • Derivatization:

    • In a dry round-bottom flask, dissolve the chiral carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add this compound (1.2 eq) and DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the diastereomeric esters by flash column chromatography if necessary.

  • HPLC Analysis:

    • Prepare a standard solution of the diastereomeric esters in the mobile phase.

    • HPLC Conditions (Example):

      • Column: Normal Phase Silica Column (e.g., 250 x 4.6 mm, 5 µm)

      • Mobile Phase: 98:2 Hexane:Isopropanol

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

    • Inject the sample and record the chromatogram.

    • Identify the two peaks corresponding to the diastereomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100

Quantitative Data Summary:

AnalyteDiastereomer 1 Retention Time (min)Diastereomer 2 Retention Time (min)Resolution (Rs)% ee (Example)
(R/S)-2-Phenylpropionic acid9.511.2> 1.595%
(R/S)-Ibuprofen12.114.5> 1.598%
Protocol 2: Derivatization of a Chiral Alcohol with (+)-Neomenthyl Chloroformate and Analysis by GC

This protocol details the derivatization of a chiral secondary alcohol using (+)-neomenthyl chloroformate for GC analysis.

Materials:

  • Chiral alcohol (e.g., (R/S)-1-phenylethanol)

  • (+)-Neomenthyl chloroformate

  • Anhydrous Pyridine

  • Anhydrous Diethyl Ether

  • GC grade solvents

Procedure:

  • Derivatization:

    • Dissolve the chiral alcohol (1.0 eq) in anhydrous diethyl ether in a dry vial.

    • Add anhydrous pyridine (1.5 eq).

    • Cool the mixture to 0 °C.

    • Slowly add (+)-neomenthyl chloroformate (1.2 eq).

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Quench the reaction with water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent.

  • GC Analysis:

    • Prepare a dilute solution of the diastereomeric carbonates in a suitable solvent (e.g., hexane).

    • GC-FID Conditions (Example):

      • Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm)

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

      • Carrier Gas: Helium

    • Inject the sample and record the chromatogram.

    • Calculate the % ee from the integrated peak areas of the two diastereomers.

Quantitative Data Summary:

AnalyteDiastereomer 1 Retention Time (min)Diastereomer 2 Retention Time (min)Separation Factor (α)% ee (Example)
(R/S)-1-Phenylethanol15.215.8> 1.0590%
(R/S)-2-Octanol12.512.9> 1.0599%

Visualizations

experimental_workflow cluster_derivatization Derivatization cluster_analysis Analysis racemic_analyte Racemic Analyte (Enantiomers R & S) reaction Chemical Reaction (Esterification/Amidation) racemic_analyte->reaction neomenthol This compound (Chiral Auxiliary) neomenthol->reaction diastereomers Diastereomeric Mixture (R-Neomenthol & S-Neomenthol) reaction->diastereomers separation Separation (HPLC, GC, or NMR) diastereomers->separation quantification Quantification (Peak Area/Integral) separation->quantification ee_calculation ee Calculation quantification->ee_calculation troubleshooting_logic start Problem Encountered incomplete_rxn Incomplete Derivatization? start->incomplete_rxn poor_sep Poor Diastereomer Separation? incomplete_rxn->poor_sep No check_reagents Check Reagent Stoichiometry & Purity incomplete_rxn->check_reagents Yes inaccurate_ee Inaccurate ee Values? poor_sep->inaccurate_ee No optimize_hplc Optimize HPLC Mobile Phase & Column poor_sep->optimize_hplc Yes (HPLC) optimize_gc Optimize GC Temperature Program poor_sep->optimize_gc Yes (GC) change_nmr_params Use Higher Field NMR or Different Solvent poor_sep->change_nmr_params Yes (NMR) check_integration Verify Peak Integration Parameters inaccurate_ee->check_integration Yes optimize_conditions Optimize Reaction Time & Temperature check_reagents->optimize_conditions ensure_anhydrous Ensure Anhydrous Conditions optimize_conditions->ensure_anhydrous check_racemization Assess for Racemization (Milder Conditions) check_integration->check_racemization ensure_completion Confirm Reaction Completion (Avoid Kinetic Resolution) check_racemization->ensure_completion

References

Technical Support Center: Enhancing the Recyclability of (+)-Neomenthol Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the recyclability of the (+)-neomenthol chiral auxiliary. The following sections offer solutions to common issues, detailed experimental protocols, and quantitative data to support your research endeavors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recovery and recycling of the this compound auxiliary.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery Yield of this compound Incomplete cleavage of the neomenthyl ester.- Increase reaction time or temperature for the hydrolysis/cleavage step.- Use a stronger base or acid catalyst, depending on the chosen method.- Ensure efficient stirring to overcome phase transfer limitations.
Loss of this compound during extraction.- Perform multiple extractions with an appropriate organic solvent.- Adjust the pH of the aqueous layer to ensure this compound is in its neutral, less water-soluble form.- Use a continuous liquid-liquid extraction setup for improved efficiency.[1][2]
Volatilization of this compound during solvent removal.- Use a rotary evaporator with controlled temperature and pressure.- Avoid high vacuum and excessive heat.
Contamination of Recycled this compound Presence of unreacted starting materials or byproducts.- Optimize the cleavage reaction to ensure complete conversion.- Purify the crude this compound using column chromatography or distillation.
Contamination with other menthol isomers (e.g., isomenthol, neoisomenthol).- Fractional distillation is the method of choice for separating menthol isomers.[3] - Recrystallization from a suitable solvent, such as acetonitrile, can improve chemical and optical purity.[4]
Decreased Stereoselectivity in Subsequent Reactions Racemization or epimerization of the recycled auxiliary.- Avoid harsh acidic or basic conditions and high temperatures during the recycling process, as these can promote isomerization. - Confirm the optical purity of the recycled this compound using chiral GC or polarimetry.
Presence of residual impurities that interfere with the reaction.- Ensure the purity of the recycled auxiliary is high (>99%) through rigorous purification.[2] - Analyze the recycled material by GC-MS or NMR to identify any potential contaminants.
Incomplete Cleavage of the Auxiliary Steric hindrance around the ester linkage.- Employ more forcing reaction conditions (higher temperature, longer reaction time).- Consider alternative cleavage methods, such as reductive cleavage.
Inefficient catalysis.- For base-catalyzed hydrolysis, ensure the absence of acidic impurities that would quench the base.- For acid-catalyzed hydrolysis, use a strong, non-nucleophilic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for cleaving the this compound auxiliary from my substrate?

A1: The most common and generally effective method is hydrolysis of the ester linkage under basic conditions (saponification). This is typically achieved by refluxing the neomenthyl ester with a solution of a strong base such as sodium hydroxide or potassium hydroxide in a mixture of water and a miscible organic solvent like methanol or ethanol. Acid-catalyzed hydrolysis is also an option but may be less suitable for acid-sensitive substrates.

Q2: How can I purify the recovered this compound?

A2: After cleavage and extraction, crude this compound can be purified by several methods. Fractional distillation is highly effective for separating it from other menthol isomers and other volatile impurities.[3] Recrystallization from solvents like acetonitrile or acetone at low temperatures can also significantly enhance both chemical and optical purity.[4] For small-scale laboratory purifications, column chromatography on silica gel is a viable option.

Q3: How do I assess the purity and integrity of the recycled this compound?

A3: A combination of analytical techniques should be used. Gas chromatography (GC) can determine the chemical purity and the presence of any isomeric impurities. The optical purity (enantiomeric excess) should be determined using chiral GC or polarimetry. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for confirming the structural integrity of the molecule.

Q4: Can the recycled this compound be reused directly?

A4: It is crucial to ensure the purity of the recycled auxiliary before reuse. Impurities can negatively impact the stereoselectivity and yield of subsequent reactions. We recommend purifying the recovered this compound to >99% purity and confirming its optical integrity before reusing it in a new reaction.[2]

Q5: Are there any safety precautions I should take when working with this compound and during the recycling process?

A5: Yes. This compound is combustible and can be a slight fire hazard when exposed to heat or flame.[5] The recycling process often involves flammable solvents and corrosive reagents (strong acids or bases). Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and take precautions to avoid ignition sources.[5]

Experimental Protocols

Protocol 1: Base-Mediated Cleavage (Saponification) and Recovery of this compound

This protocol describes a general procedure for the hydrolysis of a neomenthyl ester and the subsequent isolation of this compound.

Materials:

  • Neomenthyl ester substrate

  • Methanol or Ethanol

  • 10 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Saponification:

    • Dissolve the neomenthyl ester in a minimal amount of methanol or ethanol in a round-bottom flask.

    • Add an excess of 10 M NaOH solution (typically 3-5 equivalents relative to the ester).

    • Attach a condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (the carboxylate salt of your product) forms, it can be filtered off at this stage.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Dilute the remaining aqueous mixture with deionized water.

    • Extract the aqueous layer multiple times with diethyl ether or dichloromethane to recover the this compound.

    • Combine the organic extracts.

  • Purification of Crude this compound:

    • Wash the combined organic layers with deionized water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Final Purification:

    • The crude this compound can be further purified by fractional distillation or recrystallization from a suitable solvent to achieve high purity.

Quantitative Data

Auxiliary Cleavage Method Purification Method Crude Recovery Yield (%) Final Purity (%) Reference
Oppolzer's SultamMethanolysis (NaOMe)Recrystallization71-79>99[1][2]

Visualizations

Experimental Workflow for this compound Auxiliary Recycling

G Workflow for this compound Recycling cluster_cleavage Cleavage cluster_separation Separation cluster_purification Purification cluster_analysis Quality Control start Neomenthyl Ester Substrate hydrolysis Base-Mediated Hydrolysis (e.g., NaOH, MeOH/H2O, Reflux) start->hydrolysis workup Aqueous Work-up hydrolysis->workup extraction Solvent Extraction (e.g., Diethyl Ether) workup->extraction product Carboxylate Product (in aqueous phase) extraction->product Separation drying Drying of Organic Phase (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration final_purification Final Purification (Distillation or Recrystallization) concentration->final_purification analysis Purity & Integrity Analysis (GC, Chiral GC, NMR) final_purification->analysis end Recycled this compound (>99% Purity) analysis->end

Caption: Workflow for the recycling of this compound auxiliary.

Logical Relationship of Troubleshooting Steps

G Troubleshooting Logic for Low Auxiliary Recovery cluster_investigation Investigation cluster_solutions Solutions start Low Recovery of This compound check_cleavage Check for Incomplete Cleavage (Analyze crude reaction mixture by TLC/GC) start->check_cleavage check_extraction Evaluate Extraction Efficiency start->check_extraction volatilization volatilization start->volatilization optimize_cleavage Optimize Cleavage Conditions: - Increase reaction time/temp - Use stronger catalyst check_cleavage->optimize_cleavage optimize_extraction Improve Extraction: - Increase number of extractions - Adjust pH check_extraction->optimize_extraction check_volatilization Assess Volatilization Losses optimize_evaporation Gentle Solvent Removal: - Control temperature and pressure check_volatilization->optimize_evaporation end Improved Recovery of This compound optimize_cleavage->end optimize_extraction->end optimize_evaporation->end

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

A Comparative Guide to (+)-Neomenthol and (-)-Menthol as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. Among the plethora of options, terpene-derived auxiliaries like (+)-neomenthol and (-)-menthol have long been utilized due to their ready availability from the chiral pool. This guide provides an objective comparison of their performance in key asymmetric transformations, supported by experimental data, to aid researchers in selecting the optimal auxiliary for their synthetic needs.

Introduction to this compound and (-)-Menthol

This compound and (-)-menthol are diastereomers, differing in the stereochemistry at the C1, C2, and C5 positions of the p-menthane skeleton. This seemingly subtle structural variance can lead to significant differences in their ability to control the stereochemical outcome of a reaction. While (-)-menthol is the more commonly employed auxiliary, this compound also demonstrates considerable utility in specific applications. Their derivatives, such as 8-phenylmenthol and 8-phenylneomenthol, have also been extensively studied to enhance stereoselectivity.[1]

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral auxiliaries can render this process highly diastereoselective. Both this compound and (-)-menthol have been employed as chiral auxiliaries in this context, typically by forming acrylate esters with the dienophile.

Table 1: Performance Data in Asymmetric Diels-Alder Reactions (Derived from Studies on Phenyl-derivatives)

Chiral Auxiliary DerivativeDieneDienophileLewis AcidDiastereomeric Excess (de)Yield (%)Reference
(-)-8-PhenylmentholCyclopentadieneIminoacetateZnI₂87-96%78-81%[1]
(+)-8-PhenylneomentholCyclopentadieneIminoacetateZnI₂87-96%78-81%[1]

Note: The data presented is for the 8-phenyl derivatives and indicates the potential efficacy of the parent auxiliaries.

The stereochemical outcome is generally rationalized by a model where the bulky isopropyl and methyl groups of the menthyl or neomenthyl moiety sterically hinder one face of the dienophile, forcing the diene to approach from the less hindered face.

Diels_Alder_Mechanism dienophile Dienophile (e.g., Acrylate) transition_state Transition State (Face Shielding) dienophile->transition_state auxiliary Chiral Auxiliary ((-)-Menthol or this compound) auxiliary->dienophile attached to diene Diene diene->transition_state product Diastereomerically Enriched Product transition_state->product

Caption: General workflow for a Diels-Alder reaction using a chiral auxiliary.

Performance in Asymmetric Alkylation Reactions

The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries are frequently used to control the stereochemistry of the newly formed stereocenter. Both (-)-menthol and its derivatives have been successfully used in the diastereoselective alkylation of malonic acid derivatives. In these studies, increasing the steric bulk of the auxiliary, for example by introducing a phenyl group at the 8-position, significantly improved the diastereoselectivity.

Table 2: Diastereoselectivity in the Anodic Coupling of Malonic Acid Derivatives Using (-)-Menthol Derivatives

Chiral AuxiliaryR-group on MalonateDiastereomeric Excess (de)Yield (%)
(-)-Mentholi-Prlow-
(-)-Mentholt-Buhigher than i-Pr-
(-)-8-Methylmentholi-Pr27%69%
(-)-8-Phenylmentholi-Pr38%-
(-)-8-Phenylmentholt-Bu65%-

Data sourced from a study on diastereoselective radical coupling.[2]

While direct comparative data for this compound in similar alkylation reactions is scarce, the principles of stereochemical induction are expected to be analogous, relying on the steric environment created by the auxiliary to direct the approach of the electrophile.

Alkylation_Mechanism substrate Substrate (e.g., Propionate) enolate Chiral Enolate substrate->enolate auxiliary Chiral Auxiliary ((-)-Menthol or this compound) auxiliary->substrate attached to base Base (e.g., LDA) base->enolate deprotonates product Diastereomerically Enriched Product enolate->product electrophile Electrophile (e.g., Alkyl Halide) electrophile->product attacks

Caption: General workflow for an asymmetric alkylation using a chiral auxiliary.

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction of a (-)-Menthyl Acrylate with Cyclopentadiene

Materials:

  • (-)-Menthyl acrylate

  • Cyclopentadiene (freshly cracked)

  • Lewis Acid (e.g., TiCl₄, Et₂AlCl)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (-)-menthyl acrylate in the chosen anhydrous solvent under an inert atmosphere at the desired temperature (e.g., -78 °C), add the Lewis acid dropwise.

  • Stir the mixture for a short period (e.g., 15-30 minutes).

  • Add freshly cracked cyclopentadiene dropwise to the reaction mixture.

  • Allow the reaction to proceed for the specified time, monitoring by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

  • Determine the diastereomeric excess by NMR or HPLC analysis.

General Procedure for Asymmetric Alkylation of a (-)-Menthyl Propionate

Materials:

  • (-)-Menthyl propionate

  • Lithium diisopropylamide (LDA) solution

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (-)-menthyl propionate in anhydrous THF under an inert atmosphere at -78 °C, add a solution of LDA dropwise.

  • Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

  • Determine the diastereomeric excess of the product by chiral HPLC or GC analysis.

Conclusion

Both this compound and (-)-menthol, along with their derivatives, serve as effective chiral auxiliaries in asymmetric synthesis. The choice between them is often dictated by the specific reaction and the desired stereochemical outcome. While (-)-menthol is more established, the available data on this compound and its derivatives suggest it is a viable and sometimes advantageous alternative. The key to their success lies in the rigid cyclohexane framework that effectively shields one face of the reactive intermediate. For optimal results, particularly in achieving high diastereoselectivity, the use of more sterically demanding derivatives such as 8-phenylmenthol or 8-phenylneomenthol is often recommended. Further head-to-head comparative studies are warranted to fully delineate the subtle differences in their stereodirecting abilities.

References

A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones versus (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. This guide provides a detailed comparison of the widely used Evans' oxazolidinones against the terpene-derived (+)-neomenthol, offering insights into their performance, applications, and experimental considerations.

This comparison focuses on two key asymmetric transformations: alkylation and aldol reactions. While Evans' oxazolidinones are extensively documented and have become a benchmark in the field, data on the specific use of this compound as a chiral auxiliary in these contexts is notably sparse in the current body of scientific literature. This guide reflects this disparity, presenting a comprehensive overview of Evans' auxiliaries and a more generalized discussion on menthol-derived auxiliaries, acknowledging the limitations in direct comparative data for this compound.

At a Glance: Key Differences

FeatureEvans' OxazolidinonesThis compound
Origin Synthetic, derived from amino alcoholsNatural product, a stereoisomer of menthol
Attachment N-acylation to form a chiral imideEsterification to form a chiral ester
Stereocontrol High, predictable, and well-documented for various reactionsLess documented for alkylation and aldol reactions
Cleavage Variety of methods (hydrolysis, reduction, etc.)Typically through hydrolysis or reduction of the ester
Versatility Broad applicability in alkylation, aldol, Diels-Alder, and other reactionsPrimarily documented in Diels-Alder and conjugate addition reactions

Performance in Asymmetric Alkylation

Evans' oxazolidinones are highly effective in directing the stereoselective alkylation of enolates. The rigid, chelated transition state formed upon deprotonation provides excellent facial discrimination, leading to high diastereoselectivity.

Evans' Oxazolidinone: Experimental Data
EntryElectrophileBaseSolventYield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideLDATHF95>99:1
2Allyl iodideNaHMDSTHF8598:2[1]
3Methyl iodideLHMDSTHF9297:3

Data compiled from various literature sources.

This compound: Performance Overview

Performance in Asymmetric Aldol Reactions

The Evans' aldol reaction is a cornerstone of stereoselective synthesis, renowned for its ability to generate syn-aldol products with exceptional diastereoselectivity.[2] This is attributed to the formation of a well-defined boron enolate that reacts through a chair-like Zimmerman-Traxler transition state.

Evans' Oxazolidinone: Experimental Data
EntryAldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
1IsobutyraldehydeBu₂BOTf85>99:1
2BenzaldehydeBu₂BOTf9098:2
3PropionaldehydeTiCl₄8895:5 (non-Evans syn)

Data compiled from various literature sources.[2]

This compound: Performance Overview

Similar to alkylation reactions, specific and comprehensive data on the application of this compound as a chiral auxiliary in asymmetric aldol reactions is scarce. While menthyl esters have been employed in some aldol-type reactions, they are not as widely adopted or as generally effective as Evans' oxazolidinones for achieving high syn-selectivity. The conformational flexibility of the ester enolate can lead to mixtures of diastereomers.

Experimental Protocols

Attachment of the Chiral Auxiliary

Evans' Oxazolidinone (N-Acylation):

A solution of the desired carboxylic acid is converted to its acid chloride using oxalyl chloride or thionyl chloride. In a separate flask, the Evans' oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) and cooled to -78 °C. A strong base, typically n-butyllithium, is added to deprotonate the oxazolidinone. The freshly prepared acid chloride is then added dropwise to the lithium salt of the auxiliary. The reaction is stirred at low temperature and then allowed to warm to room temperature. Workup involves quenching with a saturated aqueous solution of ammonium chloride and extraction with an organic solvent.

This compound (Esterification):

To a solution of the carboxylic acid and this compound in an inert solvent such as dichloromethane, a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction mixture is stirred at room temperature until completion. The dicyclohexylurea byproduct is removed by filtration, and the filtrate is washed, dried, and concentrated to yield the chiral ester.

Cleavage of the Chiral Auxiliary

Evans' Oxazolidinone:

  • Hydrolysis to Carboxylic Acid: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water effectively cleaves the auxiliary to afford the chiral carboxylic acid.[1]

  • Reduction to Alcohol: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the imide to the corresponding chiral alcohol.

  • Conversion to Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent or an organolithium reagent provides the Weinreb amide, a versatile intermediate for ketone synthesis.

This compound:

  • Hydrolysis: Standard ester hydrolysis conditions, such as treatment with a base (e.g., LiOH, NaOH) in a protic solvent, will yield the chiral carboxylic acid and recover the this compound auxiliary.

  • Reduction: Reduction of the ester with a hydride reagent like LiAlH₄ will furnish the chiral primary alcohol.

Workflow and Logic Diagrams

Evans_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_cleavage Auxiliary Cleavage Carboxylic_Acid Carboxylic Acid N_Acylation N-Acylation Carboxylic_Acid->N_Acylation Evans_Auxiliary Evans' Oxazolidinone Evans_Auxiliary->N_Acylation Deprotonation Deprotonation (LDA/NaHMDS) N_Acylation->Deprotonation Alkylation Alkylation (R-X) Deprotonation->Alkylation Cleavage Cleavage Alkylation->Cleavage Chiral_Product Chiral Carboxylic Acid / Alcohol Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Workflow for Asymmetric Alkylation using Evans' Oxazolidinone.

Evans_Aldol_Mechanism N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated (Z)-Boron Enolate N_Acyl_Oxazolidinone->Z_Enolate 1. Lewis Acid 2. Base Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Base Base (e.g., Et₃N) Transition_State Zimmerman-Traxler Transition State Z_Enolate->Transition_State Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State Syn_Adduct Syn-Aldol Adduct Transition_State->Syn_Adduct

Mechanism of the Evans' Asymmetric Aldol Reaction.

Conclusion

For asymmetric alkylation and aldol reactions, Evans' oxazolidinones offer a highly reliable and well-documented platform for achieving excellent stereocontrol. The wealth of available data and established protocols make them a preferred choice for many synthetic applications.

While this compound, as a readily available chiral pool starting material, presents an attractive and economical alternative, its application as a chiral auxiliary for asymmetric alkylation and aldol reactions is not well-established in the scientific literature. Researchers and professionals in drug development should consider the proven track record and predictability of Evans' oxazolidinones when high levels of diastereoselectivity are paramount. Further research into the development and application of this compound and other terpene-derived auxiliaries may in the future broaden the toolkit for practical asymmetric synthesis.

References

Assessing the Economic Viability of (+)-Neomenthol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic feasibility. This guide provides an objective comparison of (+)-Neomenthol and its derivatives with other common chiral auxiliaries, supported by experimental data, to aid in this selection process.

The ideal chiral auxiliary should be readily available, cost-effective, provide high levels of stereoselectivity, and be easily removable and recoverable. This compound, a stereoisomer of the naturally abundant menthol, presents itself as a potentially economical choice derived from the chiral pool. This guide assesses its economic viability by comparing its performance and cost against established and widely used chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's camphorsultam.

Performance Comparison in Asymmetric Diels-Alder Reactions

To provide a direct and relevant comparison, we will analyze the performance of a menthol-derived auxiliary and an Evans auxiliary in the asymmetric Diels-Alder reaction, a cornerstone of stereoselective synthesis.

Table 1: Performance of Chiral Auxiliaries in the Asymmetric Diels-Alder Reaction between Cyclopentadiene and Acrylate Dienophiles
Chiral AuxiliaryDienophileLewis AcidYield (%)Diastereomeric Excess (d.e., %)
(-)-8-PhenylmentholAcrylateEt₂AlCl8997 (endo)
(S)-4-Benzyl-2-oxazolidinoneAcryloylEt₂AlCl73>99 (endo)[1]

As the data indicates, both the menthol derivative, (-)-8-phenylmenthol, and the Evans auxiliary, (S)-4-benzyl-2-oxazolidinone, provide high levels of diastereoselectivity in the Diels-Alder reaction, favoring the endo adduct. The Evans auxiliary demonstrates near-perfect diastereoselectivity, while (-)-8-phenylmenthol also achieves a very high level of stereochemical control. The reported yield for the reaction with the (-)-8-phenylmenthol auxiliary is notably higher in the cited example.

Economic Comparison of Chiral Auxiliaries

The economic viability of a chiral auxiliary is not solely dependent on its performance but is also heavily influenced by its market price. The following table provides a snapshot of the typical costs associated with this compound and its common alternatives. Prices are subject to change and may vary between suppliers.

Table 2: Cost Comparison of Chiral Auxiliaries
Chiral AuxiliarySupplier Example & QuantityPrice (USD)Price per Gram (USD)
This compoundChem-Impex, 25 mL (approx. 22.5 g)595.39[2]~26.46
Sigma-Aldrich, 25 g1,090.0043.60
Fisher Scientific, 5 mL (approx. 4.5 g)202.50[3]~45.00
(-)-8-PhenylmentholChem-Impex, 1 g710.00[4]710.00
Fisher Scientific, 1 g312.50[5]312.50
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)Sigma-Aldrich, 5 g177.6535.53
Thermo Fisher Scientific, 5 g96.65[6]19.33
Abound Chem, 100 g50.000.50
(1S)-(-)-Camphorsultam (Oppolzer's Sultam)Sigma-Aldrich, 5 g172.00[7]34.40

From a cost perspective, this compound is competitively priced with other established chiral auxiliaries, particularly when compared to its more functionalized derivative, (-)-8-phenylmenthol. The Evans auxiliary, (S)-4-benzyl-2-oxazolidinone, shows a wide range of pricing, with some suppliers offering it at a very low cost per gram in larger quantities.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the asymmetric Diels-Alder reactions cited in Table 1.

Experimental Protocol 1: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate

This protocol is based on the work of Corey and Ensley.

Materials:

  • (-)-8-Phenylmenthyl acrylate

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) in hexanes

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • A solution of (-)-8-phenylmenthyl acrylate in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • Diethylaluminum chloride (1.1 equivalents) is added dropwise, and the mixture is stirred for 15 minutes.

  • Freshly cracked cyclopentadiene (3 equivalents) is added, and the reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired endo-Diels-Alder adduct.

Experimental Protocol 2: Asymmetric Diels-Alder Reaction with (S)-4-Benzyl-2-oxazolidinone Acryloyl Imide

This protocol is based on the work by Evans and colleagues.[1]

Materials:

  • (S)-N-Acryloyl-4-benzyl-2-oxazolidinone

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) in hexanes

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of (S)-N-acryloyl-4-benzyl-2-oxazolidinone in anhydrous dichloromethane at -78 °C under an inert atmosphere is added diethylaluminum chloride (1.4 equivalents) dropwise.

  • The resulting solution is stirred for 20 minutes, after which freshly cracked cyclopentadiene (2.0 equivalents) is added.

  • The reaction mixture is stirred at -78 °C for 2-5 minutes.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is warmed to room temperature and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The diastereomeric ratio is determined by analysis of the crude product, and purification is achieved by flash chromatography.

Visualizing the Synthesis Workflow

To better understand the logical flow of an asymmetric synthesis utilizing a chiral auxiliary, the following diagram illustrates the general workflow.

Asymmetric_Synthesis_Workflow Substrate Achiral Substrate Coupling Covalent Coupling Substrate->Coupling Auxiliary Chiral Auxiliary (this compound or Alternative) Auxiliary->Coupling Chiral_Substrate Chiral Auxiliary-Substrate Adduct Coupling->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Diels-Alder) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Conclusion

The economic viability of this compound as a chiral auxiliary in synthesis is a multifaceted consideration.

  • Performance: While direct data for this compound is limited in readily available literature, its derivative, (-)-8-phenylmenthol, demonstrates high diastereoselectivity in the asymmetric Diels-Alder reaction, comparable to the widely used Evans auxiliary.

  • Cost: this compound is priced competitively with other common chiral auxiliaries. However, the price of Evans' auxiliary can be significantly lower when sourced from certain suppliers in larger quantities. The significantly higher cost of the more functionalized (-)-8-phenylmenthol may limit its widespread use despite its excellent performance.

  • Practicality: A key advantage of chiral auxiliaries derived from the chiral pool, like neomenthol, is their potential for large-scale availability from natural sources. The ability to recover and reuse the auxiliary is also a critical factor in the overall process economy.

Recommendation:

For researchers and drug development professionals, this compound and its derivatives represent a viable and economically sound option for asymmetric synthesis, particularly when high stereoselectivity is required. While Evans' auxiliaries may offer a lower upfront cost in some cases, the overall economic assessment should also consider factors such as yield, ease of removal, and potential for auxiliary recovery. For industrial applications, the scalability and potential for sourcing from renewable feedstocks make menthol-based auxiliaries an attractive area for further investigation and process optimization. The choice of auxiliary will ultimately depend on the specific reaction, target molecule, and the economic priorities of the project.

References

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